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tert-butyl N-(5-aminohexyl)carbamate Documentation Hub

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  • Product: tert-butyl N-(5-aminohexyl)carbamate
  • CAS: 1803600-43-2

Core Science & Biosynthesis

Foundational

Molecular weight and CAS number for tert-butyl N-(5-aminohexyl)carbamate

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It addresses the specific chemical entity requested while resolving potential nomenclature ambigu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It addresses the specific chemical entity requested while resolving potential nomenclature ambiguities common in linker chemistry.

Critical Analysis of Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Nomenclature Resolution

In the context of medicinal chemistry and linker design (e.g., PROTACs, Antibody-Drug Conjugates), the precise identification of aliphatic diamine derivatives is critical. The nomenclature "tert-butyl N-(5-aminohexyl)carbamate" refers to a specific, branched chiral isomer. However, it is frequently confused with its linear homologues due to naming similarities.

As a Senior Application Scientist, I must present the data for the literal request while providing the pragmatic industry standards for the linear analogues often intended by this descriptor.

Identity Verification Table
FeatureTarget Molecule (Literal) Common Linear Homologue (C6) Common Linear Homologue (C5)
Common Name N-Boc-1,5-diaminohexane N-Boc-1,6-hexanediamine N-Boc-cadaverine
IUPAC Name tert-butyl N-(5-aminohexyl)carbamatetert-butyl N-(6-aminohexyl)carbamatetert-butyl N-(5-aminopentyl)carbamate
CAS Number 2350394-73-7 (S-isomer)51857-17-1 51644-96-3
Molecular Weight 216.32 g/mol 216.32 g/mol 202.29 g/mol
Formula



Structure Branched (Chiral)Linear (Achiral)Linear (Achiral)
Primary Use Chiral Building BlockStandard Linker (PROTAC/ADC)Standard Linker (PROTAC/ADC)

Critical Note: If your application requires a linear 6-carbon spacer, you likely require CAS 51857-17-1 . The protocols below focus on the synthesis and handling of these mono-protected diamines, with specific notes for the branched isomer where applicable.

Chemical Properties & Specifications

Compound: tert-Butyl N-(5-aminohexyl)carbamate (and linear isomers)

Physicochemical Profile[1][4][5][6][7][8][9][10][11][12][13][14]
  • Appearance: Colorless to pale yellow viscous oil or low-melting solid.

  • Solubility: Highly soluble in organic solvents (DCM, MeOH, EtOAc, DMF). Moderate solubility in water due to the free amine; solubility decreases as pH increases.

  • pKa:

    • Primary Amine (

      
      ): ~10.5 (Basic).
      
    • Carbamate (

      
      ): Non-basic under physiological conditions.
      
  • Stability: Stable at room temperature. The Boc group is acid-labile (cleaved by TFA/HCl) but stable to bases and reducing agents.

Structural Visualization (DOT)

The following diagram illustrates the structural difference between the requested branched isomer and the standard linear linker.

ChemicalStructures cluster_0 Literal Request (Branched) cluster_1 Industry Standard (Linear) Branched tert-Butyl N-(5-aminohexyl)carbamate (CAS: 2350394-73-7) Chiral Center at C5 Linear tert-Butyl N-(6-aminohexyl)carbamate (CAS: 51857-17-1) Linear C6 Chain Branched->Linear Structural Isomers (Same MW: 216.32)

Caption: Structural comparison between the specific branched isomer (CAS 2350394-73-7) and the common linear linker (CAS 51857-17-1).

Synthesis & Manufacturing Protocol

For researchers synthesizing these linkers in-house, the challenge is selective mono-protection . Reacting a diamine with


 often leads to the unwanted bis-Boc byproduct.
Method A: Statistical Mono-Protection (High Dilution Strategy)

Best for: Linear (1,6-hexanediamine) and Branched (1,5-diaminohexane) substrates.

Mechanism: The reaction relies on kinetics. By maintaining a large excess of the diamine relative to the protecting group (


), the probability of a mono-Boc molecule encountering another 

molecule is minimized.

Protocol:

  • Reagents:

    • Diamine (e.g., 1,6-hexanediamine): 10.0 equivalents (Excess is crucial).

    • Di-tert-butyl dicarbonate (

      
      ): 1.0 equivalent.
      
    • Solvent: Dichloromethane (DCM) or Chloroform (

      
      ).
      
  • Procedure:

    • Dissolve the diamine (10 eq) in DCM (0.1 M concentration).

    • Dissolve

      
       (1 eq) in DCM.
      
    • Crucial Step: Add the

      
       solution dropwise to the diamine solution over 2–4 hours at 0°C. Vigorous stirring is required to prevent local high concentrations.
      
    • Allow the mixture to warm to room temperature and stir overnight.

  • Purification (Self-Validating Step):

    • The reaction mixture contains: Mono-Boc product, Bis-Boc byproduct (trace), and unreacted Diamine (huge excess).

    • Wash 1: Extract the organic layer with water (3x). The unreacted diamine is highly water-soluble and will partition into the aqueous phase. The Mono-Boc product (more lipophilic) and Bis-Boc remain in the organic phase.

    • Validation: Check the aqueous wash pH. It should be basic (pH > 10) due to the diamine.

    • Refinement: If the Mono-Boc product is partially water-soluble (common with C5/C6 chains), saturate the aqueous phase with NaCl (brine) to force it back into the organic layer.

    • Final Purification: Flash column chromatography (DCM:MeOH:NH4OH) may be required if high purity (>98%) is needed.

Method B: Flow Chemistry Synthesis (Continuous Processing)

Best for: Scalable production of the linear isomer. Using a microreactor allows precise control of mixing ratios, significantly suppressing bis-protection without requiring a massive excess of diamine.

Applications in Drug Development

These molecules act as heterobifunctional linkers . They possess two distinct reactive handles:

  • Free Primary Amine (

    
    ):  Ready for conjugation to a carboxylic acid (via amide bond) or an activated ester (NHS-ester).
    
  • Boc-Protected Amine (

    
    ):  A latent amine. After the first conjugation, the Boc group is removed (deprotection) to reveal a second amine for further reaction.
    
Workflow: PROTAC Linker Synthesis

The following diagram details how this molecule is utilized to link an E3 Ligase Ligand to a Target Protein Ligand.

PROTAC_Workflow Linker tert-Butyl N-(aminoalkyl)carbamate (The Linker) Step1 Step 1: Amide Coupling (EDC/NHS or HATU) Linker->Step1 LigandA Ligand A-COOH (e.g., VHL Ligand) LigandA->Step1 Intermediate Intermediate Conjugate (Ligand A - Linker - NH-Boc) Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 ActiveAmine Active Amine Intermediate (Ligand A - Linker - NH2) Step2->ActiveAmine FinalProduct Final PROTAC (Ligand A - Linker - Ligand B) ActiveAmine->FinalProduct LigandB Ligand B-Activated (e.g., POI Ligand) LigandB->FinalProduct

Caption: Step-wise utilization of Boc-diaminoalkane linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling

  • Hazards: These compounds are generally skin and eye irritants.[1] The free amine makes them corrosive to mucous membranes.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). They are hygroscopic and can absorb

    
     from the air to form carbamates/carbonates over time.
    
  • Disposal: Dispose of as nitrogen-containing organic hazardous waste.

References

  • PubChem. tert-Butyl N-(5-aminohexyl)carbamate (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed 2026).

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564.

Sources

Exploratory

Stability and Storage Protocols for tert-Butyl N-(5-aminohexyl)carbamate: A Comprehensive Technical Guide

Executive Summary tert-Butyl N-(5-aminohexyl)carbamate (a mono-Boc protected aliphatic diamine) is a highly versatile bifunctional linker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-(5-aminohexyl)carbamate (a mono-Boc protected aliphatic diamine) is a highly versatile bifunctional linker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptide architectures[][2]. While the tert-butoxycarbonyl (Boc) group provides robust, orthogonal protection against nucleophiles and bases[3], the unprotected primary amine terminus remains highly reactive. Improper storage of this compound inevitably leads to atmospheric degradation, compromising its structural integrity, altering its physical state, and causing downstream synthetic failures.

This whitepaper provides an in-depth analysis of the compound's degradation kinetics, establishes a self-validating storage workflow, and outlines corrective protocols for recovering compromised material.

Chemical Profile & Reactivity Dynamics (Causality)

To understand the storage requirements of tert-butyl N-(5-aminohexyl)carbamate, one must analyze the divergent reactivity of its two termini:

  • The Nucleophilic Terminus (Free Amine): The primary aliphatic amine possesses a highly localized lone pair of electrons, making it a potent nucleophile and a weak base. When exposed to the ambient atmosphere, this terminus acts as a sponge for electrophilic gases and moisture[4].

  • The Protected Terminus (Boc-Amine): The Boc group shields the secondary nitrogen through steric hindrance (via the bulky tert-butyl moiety) and electronic delocalization (resonance of the carbamate carbonyl). This renders the protected end inert to atmospheric gases, though it remains susceptible to thermal and acidic cleavage[5].

Mechanisms of Atmospheric Degradation
  • Carbon Dioxide Absorption (Carbamate Salt Formation): The most critical degradation pathway is the reaction with atmospheric

    
    . The free amine nucleophilically attacks the electrophilic carbon of 
    
    
    
    to form a zwitterionic carbamic acid intermediate. A second equivalent of the free amine rapidly deprotonates this intermediate, yielding a stable ammonium carbamate salt [6]. This thermodynamically favorable reaction transforms the compound from a free-flowing liquid/oil into a waxy, insoluble solid, entirely quenching its nucleophilicity for downstream coupling reactions.
  • Hygroscopicity: The primary amine readily forms hydrogen bonds with atmospheric moisture. This hydrate formation does not destroy the molecule but drastically alters its molecular weight, leading to severe stoichiometric inaccuracies during reaction setup[7].

  • Thermal Cleavage: While the Boc group is stable at room temperature, prolonged exposure to thermal stress (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) can induce a retro-ene type fragmentation. This releases isobutylene gas and 
    
    
    
    , leaving behind the fully unprotected diamine.

Degradation_Pathways Compound tert-Butyl N-(5-aminohexyl)carbamate CO2 Atmospheric CO2 Compound->CO2 H2O Atmospheric H2O Compound->H2O Heat Thermal Stress (>50°C) Compound->Heat Carbamate Ammonium Carbamate Salt (Loss of Nucleophilicity) CO2->Carbamate Nucleophilic Attack Hydrate Hydrate Formation (Weighing Inaccuracy) H2O->Hydrate Hydrogen Bonding Deprotection Boc Cleavage (Isobutylene + CO2 + Diamine) Heat->Deprotection Elimination Reaction

Chemical logic of tert-butyl N-(5-aminohexyl)carbamate degradation pathways.

Data Presentation: Degradation & Storage Parameters

Table 1: Degradation Pathways and Kinetic Drivers
Degradation PathwayEnvironmental TriggerChemical MechanismPhysical/Chemical Consequence
Carbamate Salt Formation Atmospheric

Nucleophilic attack by

amine
Waxy solid formation; complete loss of nucleophilicity.
Hydration Atmospheric MoistureHydrogen bondingHygroscopic mass gain; stoichiometric weighing errors.
Boc Deprotection Thermal Stress / Trace AcidAcidolysis / EliminationRelease of isobutylene gas; formation of free diamine.
Table 2: Standardized Storage Parameters
ParameterSpecificationCausality / Rationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal kinetic energy, preventing Boc cleavage[8].
Atmosphere Argon (Preferred)Argon is denser than air and effectively blankets the liquid, displacing

and

.
Container Amber GlassGlass is impermeable to gases; amber color prevents photolytic degradation.
Closure System PTFE-lined silicone septaPTFE is chemically inert to amines; silicone provides a compressible, airtight seal.

Experimental Protocols

Protocol 1: Self-Validating Inert Aliquoting and Storage

To prevent repeated atmospheric exposure during daily laboratory use, bulk material must be aliquoted using a self-validating workflow.

Step 1: Preparation & Atmospheric Validation

  • Transfer the sealed bulk container to an inert glovebox.

  • Self-Validation Checkpoint: Utilize a trace oxygen and moisture analyzer to confirm atmospheric levels are

    
     ppm 
    
    
    
    /
    
    
    before opening the primary container. This guarantees the environment is truly inert.

Step 2: Aliquoting

  • Dispense the compound into pre-dried, amber glass vials.

  • Causality: Amber glass mitigates photolytic degradation, and glass (unlike polypropylene) is strictly impermeable to gas ingress over long-term storage.

Step 3: Sealing

  • Cap the vials using PTFE-lined silicone septa.

  • Causality: The PTFE face is chemically inert to the highly nucleophilic amine, while the silicone backing provides a resealable, airtight barrier after needle punctures.

Step 4: Mass Baseline & Storage (Self-Validation)

  • Weigh each sealed vial on an analytical balance to an accuracy of 0.1 mg. Record this exact mass directly on the vial label. Store the vials at 2-8 °C[9].

  • Self-Validation Checkpoint: Prior to using an aliquot in a future synthesis, re-weigh the vial. Because the system is sealed, the mass should be identical. A mass increase of

    
     definitively indicates seal failure and subsequent 
    
    
    
    /
    
    
    absorption.
    Vials failing this check must be subjected to Protocol 2.

Storage_Workflow Receipt 1. Receive Bulk Material Glovebox 2. Glovebox Transfer (Argon) Receipt->Glovebox Sensor 3. Validate Atmosphere (<1 ppm O2/H2O) Glovebox->Sensor Aliquot 4. Aliquot into Amber Glass Sensor->Aliquot Pass MassCheck 5. Record Baseline Mass Aliquot->MassCheck Storage 6. Long-Term Storage (2-8°C) MassCheck->Storage QC 7. Pre-Use Mass Verification Storage->QC Prior to Synthesis

Self-validating workflow for the inert aliquoting and storage of amine linkers.

Protocol 2: Recovery of -Degraded Material (Freebasing)

If a vial fails the mass validation check (indicating ammonium carbamate salt formation), the material can be recovered rather than discarded.

Step 1: Dissolution

  • Dissolve the waxy, degraded material in an organic solvent such as dichloromethane (DCM).

Step 2: Basic Wash

  • Transfer the solution to a separatory funnel and wash with an equal volume of 1M aqueous

    
    .
    
  • Causality: The strong base deprotonates the ammonium ion. This reverses the carbamate equilibrium, releasing

    
     gas (effervescence may be observed) and regenerating the free primary amine, which partitions back into the organic layer.
    

Step 3: Phase Separation & Drying

  • Extract the organic layer, dry over anhydrous

    
    , and filter.
    
  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a ninhydrin stain. The successfully recovered free amine will present as a distinct, sharp spot, whereas unrecovered carbamate salts will streak heavily from the baseline.

Step 4: Concentration

  • Evaporate the solvent under reduced pressure (keeping the bath temperature

    
     to prevent Boc cleavage) to recover the purified tert-butyl N-(5-aminohexyl)carbamate. Immediately store under Argon.
    

References

  • Google Patents. "WO2024183798A1 - Compounds and methods of treating cancers." Source: patents.google.com.
  • RSC Publishing. "Dual protection of amino functions involving Boc." Source: rsc.org. URL: [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Source: wikipedia.org. URL: [Link]

  • Newcastle University. "An equilibrium study of carbamate formation relevant to post combustion capture of CO2." Source: newcastle.edu.au. URL: [Link]

  • MDPI. "Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review." Source: mdpi.com. URL: [Link]

  • West Liberty University. "Material Safety Data Sheet - 1,6-Hexanediamine." Source: westliberty.edu. URL: [Link]

Sources

Foundational

Engineering Proximity: The Strategic Role of Aminohexyl Carbamate Spacers in Targeted Protein Degradation and Drug Conjugates

As the pharmaceutical landscape shifts from traditional occupancy-driven pharmacology to event-driven modalities—such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the chemical linker ha...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical landscape shifts from traditional occupancy-driven pharmacology to event-driven modalities—such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the chemical linker has evolved from a passive structural bridge to a critical determinant of drug efficacy. Among the vast library of linker chemotypes, the aminohexyl carbamate (AHC) spacer has emerged as a highly privileged scaffold.

This whitepaper provides an in-depth technical analysis of why the 6-carbon carbamate system is uniquely suited for modern drug design, detailing the biophysical causality behind its success, comparative quantitative data, and field-proven synthetic protocols.

The Biophysical Rationale: Why Aminohexyl Carbamate?

The selection of a linker in heterobifunctional molecules is governed by a delicate balance of thermodynamics, pharmacokinetics, and spatial geometry. The aminohexyl carbamate spacer—typically incorporated using building blocks like tert-butyl N-(6-aminohexyl)carbamate or benzyl (6-aminohexyl)carbamate[1][2]—provides a highly optimized solution to these challenges.

The "Goldilocks" Distance of the 6-Carbon Chain

In PROTAC design, the linker must facilitate the formation of a stable ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase.

  • Steric Relief: Shorter chains (e.g., C2–C4) often result in severe steric clashes between the POI and the E3 ligase, preventing the necessary protein-protein interactions (PPIs) required for cooperativity[3].

  • Entropic Penalty: Longer chains (e.g., C10+) or highly flexible PEG chains introduce a massive entropic penalty upon binding. The molecule must "freeze" out of numerous conformational states to form the ternary complex, which drastically reduces binding affinity.

  • The C6 Sweet Spot: The hexyl chain provides approximately 8–9 Å of linear extension. This distance is frequently optimal for traversing the solvent-exposed gap between target proteins and E3 ligases (like CRBN or VHL) without incurring an insurmountable entropic cost[4][5].

The Chemical Stability of the Carbamate Linkage

While esters are highly susceptible to non-specific plasma esterases, and amides can sometimes be overly rigid or prone to specific proteolytic cleavage, the carbamate (urethane) bond offers a superior middle ground. It is highly stable in systemic circulation, ensuring the drug reaches the target tissue intact. However, in specific ADC designs, the carbamate can be engineered adjacent to a trigger (e.g., a self-immolative p-aminobenzyl alcohol group) to undergo rapid cleavage upon lysosomal processing[6].

G POI Protein of Interest (e.g., PD-L1, BRD4) Spacer Aminohexyl Carbamate (6-Carbon Spacer) POI->Spacer Target Ligand E3 E3 Ligase (e.g., CRBN, VHL) Spacer->E3 E3 Ligand Ubi Polyubiquitination E3->Ubi Recruits E2 Degradation Proteasomal Degradation Ubi->Degradation Targets POI

Fig 1. Ternary complex formation facilitated by the aminohexyl carbamate spacer.

Quantitative Impact on Degradation Efficiency

The length and composition of the linker directly dictate the degradation efficiency (


) and maximum degradation (

) of a PROTAC. Recent studies targeting PD-L1 and Inhibitor of Apoptosis Proteins (IAPs) demonstrate the distinct advantages of the 6-carbon AHC spacer.

In the development of PD-L1 PROTACs, researchers systematically varied the carbon chain length. The 6-carbon variant (synthesized via tert-butyl (6-aminohexyl)carbamate) exhibited optimal spatial orientation, yielding a


 in the low micromolar range and preventing the premature "hook effect" seen with overly flexible or excessively long linkers[3]. Similarly, in IAP-targeting hetero-PROTACs, linker length was shown to tune isoform selectivity, with mid-length aliphatic chains providing robust pan-degradation[7][8].
Table 1: Comparative Linker Profiling in PROTAC Development
Linker ChemotypeTarget ProteinE3 Ligase

/ Degradation Efficiency
Mechanistic Observation
Propyl (C3) PD-L1CRBN> 10

M (Low

)
Severe steric clash; ternary complex formation inhibited[3].
Aminohexyl (C6) PD-L1CRBN2.32

M (High

)
Optimal balance of flexibility and distance; robust ubiquitination[3].
Octyl (C8) IAPs (pan)VHL / CRBNIsoform-selective (XIAP)Increased lipophilicity drives selective degradation over cIAP1/2[7].
PEG-4 SARS-CoV-2 M

VHLInactive / Poor PermeabilityExcessive flexibility led to high entropic penalty and poor cellular entry[4].

Self-Validating Synthetic Protocols

To harness the aminohexyl carbamate spacer, chemists typically utilize orthogonally protected diamines, most notably N-Boc-1,6-hexanediamine (tert-butyl N-(6-aminohexyl)carbamate)[9][10]. The following protocol outlines the synthesis of a CRBN-recruiting PROTAC intermediate.

Rationale & Causality in Experimental Design:
  • Base Selection (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the coupling phase.

  • Solvent (DMSO/DMF): Highly polar aprotic solvents are mandatory to dissolve the inherently hydrophobic CRBN ligands (e.g., fluorinated thalidomide analogs) and the polar carbamate intermediates[11][12].

  • Deprotection (TFA): Trifluoroacetic acid provides a clean, self-scavenging cleavage of the Boc group. The resulting volatile byproducts (isobutylene and CO

    
    ) simplify downstream purification.
    
Step-by-Step Methodology: Synthesis of a C6-Linked CRBN Recruiter

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the fluorinated E3 ligase ligand (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, 1.0 eq) in anhydrous DMSO (0.1 M concentration).

  • Amine Addition: Add tert-butyl N-(6-aminohexyl)carbamate (1.1 eq) to the solution[3][11].

  • Base Addition: Introduce DIPEA (2.5 eq) dropwise. The excess base ensures the neutralization of any trace acidic impurities and drives the SNAr reaction.

  • Reaction: Heat the mixture to 90–110 °C and stir for 3–5 hours. Monitor progression via LC-MS until the starting E3 ligand is consumed.

  • Workup: Pour the mixture into ice-cold water to precipitate the Boc-protected intermediate. Filter, wash with water, and dry under a vacuum.

Phase 2: Boc Deprotection

  • Cleavage: Suspend the dried intermediate in a 1:4 mixture of TFA and Dichloromethane (DCM). Stir at room temperature for 1 hour. Self-validation check: The solution should turn homogeneous as the Boc group is cleaved and the TFA salt is formed.

  • Concentration: Evaporate the solvents under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Final Coupling: The resulting primary amine (TFA salt) is now ready to be coupled to the carboxylic acid of the POI ligand using standard amide coupling reagents (e.g., HATU, DIPEA, in DMF)[13].

Workflow Step1 1. E3 Ligand Activation (e.g., Thalidomide-F + DIPEA) Step2 2. Spacer Coupling Add tert-butyl (6-aminohexyl)carbamate Step1->Step2 Step3 3. Boc Deprotection (TFA in DCM, 1h, RT) Step2->Step3 Step4 4. POI Ligand Conjugation (HATU/DIPEA coupling) Step3->Step4 Step5 5. Purification (Prep-HPLC) Step4->Step5

Fig 2. Step-by-step synthetic workflow for an aminohexyl carbamate-linked PROTAC.

Biological Validation: Evaluating Degradation Kinetics

Once synthesized, the AHC-linked PROTAC must be evaluated for its ability to induce target degradation via the ubiquitin-proteasome system.

Protocol: Time-Dependent Degradation Assay (Western Blot / HiBiT)
  • Cell Seeding: Plate the target cell line (e.g., MC38 cells for PD-L1 evaluation[3]) in 6-well plates at

    
     cells/well. Incubate overnight at 37 °C in 5% CO
    
    
    
    .
  • Compound Treatment: Treat cells with the AHC-PROTAC at varying concentrations (e.g., 0.1

    
    M, 1 
    
    
    
    M, 5
    
    
    M, 10
    
    
    M) to establish the
    
    
    . Include a DMSO vehicle control.
  • Mechanistic Control (Crucial for Trustworthiness): To prove the degradation is proteasome-dependent (and not an artifact of cytotoxicity), pre-treat a parallel set of wells with the proteasome inhibitor MG132 (10

    
    M) for 2 hours prior to PROTAC addition[3].
    
  • Lysis & Quantification: After 24–48 hours, lyse the cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify protein concentration via BCA assay.

  • Analysis: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g.,

    
    -actin).
    
  • Validation: A successful AHC-PROTAC will show a concentration-dependent decrease in the POI band, which is completely rescued in the MG132 control wells.

Conclusion

The aminohexyl carbamate spacer is not merely a structural afterthought; it is a precisely engineered biophysical tool. By providing the exact spatial distance required for ternary complex formation, alongside the chemical stability needed for systemic circulation, the C6 carbamate linkage remains a cornerstone in the development of next-generation PROTACs and targeted drug conjugates.

References

  • Google Patents. IL302759A - Macrocyclic compounds and methods of using them.
  • ACS Publications. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available at: [Link]

  • ACS Publications. Selective Pseudo-irreversible Butyrylcholinesterase Inhibitors Transferring Antioxidant Moieties to the Enzyme Show Pronounced Neuroprotective Efficacy In Vitro and In Vivo in an Alzheimer's Disease Mouse Model. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]

  • Unipd. Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease. Available at: [Link]

  • DKFZ. Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting. Available at: [Link]

  • National Institutes of Health (PMC). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Available at: [Link]

  • ACS Publications. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Optimizing Linkerology: Alkyl Carbamates vs. PEG Architectures in Drug Design

The following technical guide provides an in-depth analysis comparing tert-butyl N-(5-aminohexyl)carbamate (representing hydrophobic alkyl linkers) and Polyethylene Glycol (PEG) linkers. This content is structured for sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing tert-butyl N-(5-aminohexyl)carbamate (representing hydrophobic alkyl linkers) and Polyethylene Glycol (PEG) linkers. This content is structured for scientists in medicinal chemistry and drug discovery.

Executive Summary

In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of physicochemical properties, pharmacokinetics (PK), and bioactivity.[1][2][3][][5]

This guide contrasts two distinct linker classes:

  • tert-butyl N-(5-aminohexyl)carbamate : A representative hydrophobic alkyl linker featuring a C6 aliphatic chain and orthogonal Boc-protection.[6]

  • PEG Linkers : The industry standard for hydrophilic flexibility , composed of repeating ethylene glycol units.[5][6]

Key Takeaway: While PEG linkers excel in solubility and solvent interaction, alkyl linkers like tert-butyl N-(5-aminohexyl)carbamate are increasingly favored for maximizing cell permeability via hydrophobic collapse mechanisms and improving metabolic stability.[6]

Part 1: Chemical Architecture & Physicochemical Properties

tert-butyl N-(5-aminohexyl)carbamate (Alkyl Linker)

This molecule represents a "masked" aliphatic diamine.[6] Its structure consists of a lipophilic hexyl chain terminated by a free primary amine on one end (or a methylated amine depending on specific isomer) and an acid-labile tert-butyloxycarbonyl (Boc) protected amine on the other.[6]

  • Formula:

    
    
    
  • Core Character: Lipophilic, semi-rigid (relative to PEG), metabolically robust.[6]

  • LogP (Predicted): ~1.5 – 2.0 (Moderately lipophilic).[6]

  • Role: Acts as a "molecular ruler" with defined length (~8–10 Å fully extended) that contributes to the overall lipophilicity of the conjugate.

PEG Linkers (Polyethylene Glycol)

PEG linkers consist of repeating


 units.[5][6] They are available in monodisperse (discrete length) or polydisperse forms.[6]
  • Core Character: Hydrophilic, highly flexible (low rotational energy barrier), high water-solubility.[6]

  • LogP: Typically negative (Hydrophilic).[6]

  • Role: Solubilizing agent that reduces aggregation and immunogenicity but increases Polar Surface Area (PSA).[6]

Comparative Physicochemical Matrix
Featuretert-butyl N-(5-aminohexyl)carbamate (Alkyl)PEG Linkers (Hydrophilic)
Solvation Hydrophobic; repels water, attracts lipids.[6]Hydrophilic; forms H-bonds with water.[6]
Flexibility Semi-flexible; adopts "extended" or "collapsed" states.[6]High entropic freedom; "wet noodle" model.[6]
Permeability High (promotes passive diffusion).[5][6]Low to Moderate (high PSA hinders membrane crossing).[6]
Metabolic Stability High (C-C bonds are stable).[6]Moderate (Ether bonds susceptible to oxidation).[6]
Protection Mono-Boc protected (Orthogonal).Varied (often requires specific end-capping).[6]

Part 2: The "Chameleon Effect" and Cell Permeability[3][7]

A critical divergence between these linkers is their behavior in different solvent environments, a phenomenon known as the Chameleon Effect . This is the primary reason researchers switch from PEG to alkyl linkers like tert-butyl N-(5-aminohexyl)carbamate in PROTAC development.[6]

The Mechanism[3]
  • In Aqueous Media (Blood/Cytosol): Hydrophobic alkyl linkers undergo "hydrophobic collapse," folding onto the warhead or E3 ligand to minimize solvent exposure.[6] This reduces the effective hydrodynamic radius.

  • In Lipid Bilayers (Cell Membrane): The alkyl linker extends or interacts favorably with the lipid tails, masking the molecule's polarity and facilitating passive transport.

Contrast with PEG: PEG linkers remain solvated and extended in water (increasing hydrodynamic radius) and resist entering the lipophilic membrane core due to the high energetic cost of desolvation.

Visualization: Linker Behavior in Biological Environments[5][8]

LinkerBehavior cluster_water Aqueous Environment (Blood/Cytosol) cluster_membrane Lipid Bilayer (Cell Membrane) Alkyl_Water Alkyl Linker (Hydrophobic Collapse) Low Surface Area Alkyl_Membrane Alkyl Linker (Lipophilic Interaction) High Permeability Alkyl_Water->Alkyl_Membrane Favorable Partitioning PEG_Water PEG Linker (Solvated/Extended) High Hydrodynamic Radius PEG_Membrane PEG Linker (Desolvation Penalty) Low Permeability PEG_Water->PEG_Membrane Energetic Barrier

Caption: The "Chameleon Effect": Alkyl linkers adapt conformation to cross membranes, whereas PEG linkers face desolvation penalties.[6]

Part 3: Synthetic Protocols & Orthogonal Chemistry

The utility of tert-butyl N-(5-aminohexyl)carbamate lies in its Boc (tert-butyloxycarbonyl) protecting group.[6][7] This allows for controlled, sequential conjugation—a requirement for synthesizing heterobifunctional degraders.[6]

Protocol: Sequential Conjugation using Boc-Alkyl Linker[6]

Objective: Conjugate the linker to Ligand A (e.g., E3 Ligase Binder), deprotect, and conjugate to Ligand B (e.g., Warhead).

Step 1: Amide Coupling to Ligand A (Carboxylic Acid)[6]
  • Reagents: Ligand A-COOH (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Addition: Dissolve Ligand A in DMF. Add DIPEA and HATU. Stir for 5 min to activate ester.

  • Coupling: Add tert-butyl N-(5-aminohexyl)carbamate (1.1 eq). The free amine reacts with the activated ester.

  • Condition: Stir at RT for 2–4 hours under

    
    .
    
  • Workup: Dilute with EtOAc, wash with

    
    , 
    
    
    
    , and brine. Dry over
    
    
    .[6][7]
  • Result: Ligand A-CONH-(CH2)5-CH(CH3)-NH-Boc (Intermediate 1).

Step 2: Boc Deprotection (Acidolysis)[6]
  • Reagents: TFA (Trifluoroacetic acid) or HCl in Dioxane.[6]

  • Procedure: Dissolve Intermediate 1 in DCM (dichloromethane). Add TFA (20% v/v).[6]

  • Reaction: Stir for 1 hour. Monitor by LC-MS for disappearance of Boc mass (-100 Da) and appearance of free amine.[6]

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.[6]

  • Result: Ligand A-CONH-(CH2)5-CH(CH3)-NH2 (TFA salt).

Step 3: Final Conjugation to Ligand B (Activated Ester/Halide)[6]
  • Reagents: Ligand B-NHS ester or Ligand B-Cl.[6]

  • Procedure: Dissolve deprotected Intermediate in DMF/DIPEA (to neutralize TFA salt). Add Ligand B.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile).

Part 4: Decision Framework – When to Use Which?

The choice between the alkyl carbamate and PEG is rarely arbitrary; it is dictated by the physicochemical profile of the payloads.

Decision Logic Tree

DecisionTree Start Select Linker Strategy Q1 Is the Warhead/Ligand highly hydrophobic? Start->Q1 PEG_Route Use PEG Linker (Improve Solubility) Q1->PEG_Route Yes (LogP > 5) Q2 Is Cell Permeability a known issue? Q1->Q2 No (LogP < 4) Alkyl_Route Use Alkyl Carbamate (Maintain Permeability) Sub_Decision Need defined length for Ternary Complex? Alkyl_Route->Sub_Decision Q2->PEG_Route No (Need Plasma Stability/Solubility) Q2->Alkyl_Route Yes (Need Passive Diffusion) Sub_Decision->Alkyl_Route Rigid spacing required

Caption: Strategic selection process based on payload hydrophobicity and permeability requirements.

Summary of Indications
  • Use tert-butyl N-(5-aminohexyl)carbamate when:

    • The final molecule needs to cross the blood-brain barrier (BBB) or cell membrane via passive diffusion.[6]

    • You require a "stiff" linker to force a specific protein-protein interaction (PPI) geometry.[6]

    • The payloads are already polar, and adding PEG would make the molecule too hydrophilic (LogP < 0), preventing membrane entry.

  • Use PEG Linkers when:

    • The payloads are insoluble "bricks" that precipitate in aqueous buffer.

    • You need to extend circulation half-life (reduce renal clearance).[6]

    • Flexibility is required to find a binding pocket without steric clash.[6]

References

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 2025.[6] Available at: [Link][6]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. Available at: [Link]

  • Tert-butyl n-(5-aminohexyl)carbamate Structure and Properties. PubChem. Available at: [Link][6]

Sources

Foundational

Thermodynamic Properties and Kinetic Behavior of Mono-Boc Protected Diamine Linkers: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Thermodynamics, Physicochemical Profiling, and Bioconjugation Workflows Introduction: The Critical Role of Linker Thermo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Thermodynamics, Physicochemical Profiling, and Bioconjugation Workflows

Introduction: The Critical Role of Linker Thermodynamics

In modern drug development—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive structural spacer. It is a dynamic component that dictates the physicochemical properties, cellular permeability, and target-binding thermodynamics of the entire molecule.

Mono-tert-butoxycarbonyl (Boc) protected diamines (e.g., N-Boc-ethylenediamine, N-Boc-PEG-diamines) are the foundational building blocks for these linkers. The orthogonal reactivity provided by the Boc group allows for sequential, controlled bioconjugation[1]. However, working with these molecules requires a deep understanding of their thermodynamic properties: from the entropic penalties associated with linker flexibility to the thermodynamic driving forces of the Boc deprotection mechanism itself.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we will explore the causality behind the physicochemical behavior of mono-Boc diamines and provide self-validating experimental frameworks for their application.

Physicochemical and Thermodynamic Profiling

Basicity and pKa Shifts

Symmetrical diamines possess two highly basic primary amines. When one terminus is Boc-protected, the thermodynamic landscape of the molecule shifts dramatically. The Boc group (a carbamate) strongly withdraws electron density via resonance, rendering the protected nitrogen non-basic under physiological conditions. The remaining free amine retains a pKa typically between 9.0 and 10.6, depending on the inductive effects of the spacer chain[2].

Lipophilicity and Solvation Thermodynamics

The addition of a tert-butyl group significantly alters the solvation shell of the linker. The bulky, hydrophobic Boc group increases the partition coefficient (LogP), driving the molecule toward organic phases during extractions. Understanding this shift is critical for designing purification workflows, as the mono-Boc intermediate can be selectively partitioned away from highly polar, unreacted diamines[3].

Conformational Entropy ( ) in PROTACs

When a mono-Boc diamine is incorporated into a PROTAC and subsequently deprotected to form the final ternary complex, the linker must undergo a transition from a highly flexible ensemble of states in solution to a restricted conformation upon protein binding. Polyethylene glycol (PEG) diamines possess high conformational entropy. Freezing a PEG linker into a bioactive conformation incurs a massive entropic penalty (


), which must be offset by the enthalpy of binding (

)[4].
Quantitative Data Summary

Table 1: Physicochemical Properties of Common Diamines vs. Mono-Boc Derivatives

Linker CoreFree Diamine LogP*Mono-Boc LogP (Est.)Free Amine pKaConformational Flexibility
Ethylenediamine -1.3~0.59.9Low (Rigid)
1,4-Diaminobutane -0.7~1.110.4Moderate
1,6-Diaminohexane 0.1~1.810.6High (Hydrophobic)
PEG3-Diamine -1.5~-0.29.2Very High (Hydrophilic)

*LogP values are approximate baseline metrics for standard aqueous/octanol partitioning at neutral pH.

The Thermodynamics of Boc Deprotection

The removal of the Boc group is a hallmark of peptide and linker synthesis. While the initial protonation of the carbamate oxygen is an endothermic and reversible step, the overall reaction is driven to completion by a massive increase in entropy (


).
Mechanistic Causality

Upon protonation by a strong acid (e.g., Trifluoroacetic Acid, TFA), the intermediate undergoes a rate-limiting fragmentation to yield a tert-butyl cation and a carbamic acid. The carbamic acid spontaneously decarboxylates. The generation of two moles of gas (carbon dioxide and isobutylene) per mole of substrate provides an insurmountable thermodynamic driving force, rendering the deprotection effectively irreversible[5][6].

BocMechanism A Mono-Boc Amine (Stable) B Protonated Carbamate (High Enthalpy) A->B + TFA (Fast, Reversible) C tert-Butyl Cation + Carbamic Acid B->C Fragmentation (Rate-Limiting) D Free Amine + CO2 (g) + Isobutylene (g) C->D Decarboxylation (Entropically Driven)

Fig 1: Thermodynamic pathway of acid-catalyzed Boc deprotection.

Thermal Deprotection Alternative

Recent advances in flow chemistry have demonstrated that Boc groups can be removed purely through thermal energy (thermolysis) without acid. By heating the substrate to 150–230 °C in a continuous flow reactor, the high activation enthalpy (


) is overcome, and the entropic release of gases drives the reaction forward, leaving the free amine intact without the need for basic workups[7].

Table 2: Thermodynamic Parameters of Boc Deprotection Modalities

Deprotection ModalityActivation Enthalpy (

)
Entropy of Reaction (

)
Primary Driving Force
Acid-Catalyzed (TFA) Low-ModerateHighly PositiveGas Evolution (

, Isobutylene)
Thermal (Flow, >150 °C) HighHighly PositiveThermolytic Fragmentation

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, protocols must be designed with built-in thermodynamic controls. The following methodologies explain the why behind the how.

Protocol 1: Chemoselective Mono-Boc Protection of Diamines (Desymmetrization)

Statistically, reacting a symmetrical diamine with 1 equivalent of Boc anhydride (


) yields a statistical mixture of unreacted, mono-protected, and di-protected species. To thermodynamically favor the mono-Boc product, we utilize in situ generation of HCl to temporarily mask one amine terminus[3][8].

Step-by-Step Methodology:

  • Dissolution: Dissolve the symmetrical diamine (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask. Cool to 0 °C under an inert nitrogen atmosphere to control the exothermic nature of the subsequent steps.

  • In Situ Protonation: Slowly add chlorotrimethylsilane (TMSCl, 1.0 eq) dropwise. Causality: TMSCl reacts with methanol to generate exactly 1.0 equivalent of HCl. This protonates one amine group, converting it to an ammonium salt. Because the ammonium salt lacks a lone pair, it cannot act as a nucleophile, effectively hiding it from the

    
    .
    
  • Boc Addition: Add

    
     (1.0 eq) dissolved in a minimal amount of methanol. Stir for 30 minutes at 0 °C, then allow warming to room temperature for 2 hours.
    
  • Workup & Phase Partitioning: Concentrate the mixture under reduced pressure. Resuspend in water. Wash with diethyl ether to remove any trace di-Boc byproducts (which are highly lipophilic).

  • Basification: Adjust the aqueous layer to pH > 12 using 2M NaOH. Causality: This deprotonates the masked amine, restoring its neutral, lipophilic state.

  • Extraction: Extract the pure mono-Boc diamine into dichloromethane (DCM). Dry over

    
     and concentrate.
    
Protocol 2: Acid-Catalyzed Deprotection and Carbocation Scavenging

During the deprotection of a linker attached to a complex target ligand (e.g., a PROTAC warhead), the highly reactive tert-butyl cation generated can thermodynamically trap itself by alkylating electron-rich aromatic rings (like those on tyrosine or tryptophan residues)[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected linker-conjugate in anhydrous DCM (0.1 M).

  • Scavenger Addition: Add 2.5% (v/v) triisopropylsilane (TIS) and 2.5% (v/v) deionized water. Causality: TIS acts as a thermodynamic sink for the tert-butyl cation, forming a stable byproduct and preventing the irreversible alkylation of your payload.

  • Acidification: Slowly add TFA to achieve a 1:1 (v/v) ratio of TFA:DCM.

  • Monitoring: Stir at room temperature for 1 hour. The reaction is self-indicating; the cessation of micro-bubble formation (isobutylene and

    
     gas) indicates the thermodynamic completion of the reaction.
    
  • Evaporation: Remove volatiles under a stream of nitrogen, and co-evaporate with toluene to remove residual TFA azeotropically.

LinkerWorkflow Step1 1. Symmetrical Diamine (Starting Material) Step2 2. TMSCl / MeOH (In Situ Protonation) Step1->Step2 Step3 3. Boc2O Addition (Thermodynamic Control) Step2->Step3 Step4 4. Mono-Boc Diamine (Purified Intermediate) Step3->Step4 Desymmetrization Step5 5. Payload Conjugation (Amide Coupling) Step4->Step5 Step6 6. TFA / TIS / DCM (Deprotection & Scavenging) Step5->Step6 Gas Evolution

Fig 2: Optimized logical workflow for PROTAC diamine linker synthesis and deprotection.

Conclusion

The successful utilization of mono-Boc protected diamine linkers requires more than following synthetic steps; it demands an appreciation of the underlying thermodynamics. By leveraging the entropic driving forces of gas evolution during deprotection, controlling the basicity and LogP through orthogonal protection, and mitigating conformational entropy penalties in linker design, scientists can engineer highly efficient, self-validating bioconjugation systems.

References

  • Experimental Versus Predicted Heats of Reaction for Some Common Reaction Types in Pharmaceutical Industry - Purdue Engineering. Details the enthalpy and thermodynamic modeling of Boc deprotection reactions and gas evolution.[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Organic Process Research & Development. Discusses the high-temperature thermolytic fragmentation of Boc groups as an alternative to acid catalysis.[Link]

  • 1,2-Hydroxypyridonate/Terephthalamide Complexes of Gadolinium(III) - NIH / PMC. Outlines the pKa determinations and complex formation constants utilizing mono-Boc protected ethylene diamine.[Link]

  • The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters - PNAS. Details the synthesis and physicochemical properties of mono-Boc diamines of varying alkyl chain lengths.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Coupling of tert-Butyl N-(5-aminohexyl)carbamate with NHS Esters

This Application Note and Protocol is designed for researchers utilizing tert-butyl N-(5-aminohexyl)carbamate (a mono-Boc protected diamine linker) in conjugation reactions with NHS esters (N-hydroxysuccinimide esters)....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing tert-butyl N-(5-aminohexyl)carbamate (a mono-Boc protected diamine linker) in conjugation reactions with NHS esters (N-hydroxysuccinimide esters).

This guide prioritizes the Organic Phase Synthesis approach, which is the standard method for coupling small molecule linkers to functional cargoes (e.g., fluorophores, drugs, biotin) to ensure high yields and prevent hydrolysis. A secondary Aqueous/Bioconjugation protocol is provided for specific water-soluble applications.

Introduction & Chemical Context

The coupling of tert-butyl N-(5-aminohexyl)carbamate with an NHS ester is a fundamental acylation reaction used to generate stable amide bonds. This specific amine acts as a heterobifunctional linker:

  • The Free Amine (

    
    ):  The reactive nucleophile that attacks the NHS ester.
    
  • The Boc Group (

    
    ):  An acid-labile protecting group that remains inert during the coupling, allowing for subsequent controlled deprotection and secondary conjugation (e.g., in PROTAC or ADC linker synthesis).
    

Note on Nomenclature: While "5-aminohexyl" implies a specific isomer (amine at C5), the chemistry described here applies universally to aliphatic primary amines, including the linear analog tert-butyl N-(6-aminohexyl)carbamate (N-Boc-1,6-hexanediamine).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The primary amine of the carbamate attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate.[1] The NHS group, being a good leaving group, is displaced, resulting in a stable amide bond.[1]

ReactionMechanism NHS_Ester NHS Ester (Electrophile) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Amine tert-Butyl N-(5-aminohexyl)carbamate (Nucleophile) Amine->Intermediate Product Amide Conjugate (Stable Bond) Intermediate->Product Elimination LeavingGroup NHS Byproduct Intermediate->LeavingGroup

Figure 1: Mechanism of Amine-NHS coupling. The primary amine attacks the activated ester to form a stable amide.[1][2][3]

Critical Reaction Parameters

The Hydrolysis vs. Aminolysis Balance

The success of this reaction depends on maximizing aminolysis (amine attack) while minimizing hydrolysis (water attack).

  • Problem: NHS esters are moisture-sensitive. In aqueous conditions, water competes with the amine.

  • Solution: For small molecule coupling (like this linker), anhydrous organic solvents are superior to aqueous buffers, eliminating hydrolysis entirely.

pH and Basicity
  • Aqueous Systems: The amine must be unprotonated (

    
    ) to react. Since the pKa of aliphatic amines is 
    
    
    
    , a pH of 8.3–8.5 is required to generate sufficient nucleophile without rapidly hydrolyzing the NHS ester [1, 2].
  • Organic Systems (Recommended): We use a non-nucleophilic organic base (e.g., DIPEA or Triethylamine) to sponge up protons, ensuring the amine remains reactive.

Solvent Compatibility
  • Recommended: Anhydrous DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or DCM (Dichloromethane).

  • Avoid: Alcohols (MeOH, EtOH) as they can slowly react with NHS esters (alcoholysis).

Protocol A: Organic Phase Synthesis (Recommended)

Best for: Coupling the linker to drugs, biotin, or fluorophores where both reactants are soluble in organic solvents. This method offers the highest yield.

Materials
  • Amine: tert-butyl N-(5-aminohexyl)carbamate (1.0 equiv).

  • NHS Ester: Target NHS cargo (1.0 – 1.2 equiv).

  • Solvent: Anhydrous DMF or DCM (dried over molecular sieves).

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

  • Purification: Flash column chromatography or Preparative HPLC.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a reaction vial or round-bottom flask under nitrogen/argon atmosphere to ensure anhydrous conditions.

    • Dissolve 1.0 equivalent of tert-butyl N-(5-aminohexyl)carbamate in anhydrous DMF (Concentration: 0.1 M – 0.2 M).

  • Activation:

    • Add 1.5 – 2.0 equivalents of DIPEA to the amine solution.

    • Why? This ensures the amine is fully deprotonated and ready to attack.

  • Coupling:

    • Dissolve 1.1 equivalents of the NHS Ester in a minimal volume of anhydrous DMF.

    • Add the NHS ester solution dropwise to the amine/base mixture while stirring at Room Temperature (RT).

  • Incubation:

    • Stir the reaction at RT for 2 – 4 hours .

    • Monitoring: Check reaction progress via TLC or LC-MS. The NHS ester spot should disappear, and a new product spot (higher molecular weight) should appear.

  • Workup (Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

    • Wash sequentially with:

      • 5% Citric Acid or 0.1 M HCl (removes excess DIPEA and unreacted amine). Note: Do not expose to strong acid for long to preserve the Boc group.

      • Water (removes DMF).

      • Brine (saturated NaCl).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue using silica gel chromatography (typically Hexanes/Ethyl Acetate or DCM/Methanol gradients).

Protocol B: Aqueous/Bioconjugation

Best for: Situations where the NHS ester cargo is a protein or highly polar molecule insoluble in organic solvents.

Buffer Selection Guide
Buffer SystempH RangeComments
PBS (Phosphate Buffered Saline) 7.2 – 7.5Standard, but reaction may be slow due to protonation of amine.
NaHCO₃ (Sodium Bicarbonate) 8.3 – 8.5 Optimal. Maximizes reactive amine concentration while balancing hydrolysis [3].
Borate Buffer 8.5 – 9.0Good for high reactivity, but hydrolysis risk is high.
Tris / Glycine N/ADO NOT USE. These contain primary amines that will scavenge the NHS ester [4].
Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve tert-butyl N-(5-aminohexyl)carbamate in a water-miscible organic solvent (DMSO or DMF) at 10–50 mM.

    • Dissolve the NHS ester in anhydrous DMSO immediately before use.[1]

  • Reaction Mix:

    • Prepare the reaction buffer: 0.1 M NaHCO₃, pH 8.3 .

    • Dilute the amine into the buffer.

    • Add the NHS ester solution slowly. Ensure the final organic solvent concentration is < 20% (v/v) to prevent precipitation of the buffer salts or cargo.

  • Incubation:

    • Incubate at RT for 1 hour or at 4°C overnight.

  • Quenching (Optional):

    • Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS ester.

  • Purification:

    • Use Dialysis, Size Exclusion Chromatography (SEC), or Desalting Columns (e.g., PD-10) to separate the small molecule reactants from the macromolecule conjugate.

Experimental Workflow Visualization

Workflow Start Start: Prepare Reagents SolubilityCheck Check Solubility of NHS Cargo Start->SolubilityCheck Choice Is Cargo Water Soluble? SolubilityCheck->Choice Org_Solvent Dissolve in Anhydrous DMF/DCM Choice->Org_Solvent No (Hydrophobic) Aq_Buffer Prepare 0.1M NaHCO3 (pH 8.3) Choice->Aq_Buffer Yes (Protein/DNA) Add_Base Add DIPEA (1.5 eq) Org_Solvent->Add_Base Mix_Org Mix Amine + NHS Ester Add_Base->Mix_Org Workup Acid Wash & Extraction Mix_Org->Workup End Final Conjugate (Boc-Protected) Workup->End Mix_Aq Mix in Buffer + 10% DMSO Aq_Buffer->Mix_Aq Quench Quench with Tris Mix_Aq->Quench Dialysis Dialysis / Desalting Quench->Dialysis Dialysis->End

Figure 2: Decision tree for selecting the optimal coupling protocol based on reagent solubility.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Hydrolysis of NHS esterEnsure anhydrous solvents (Protocol A) or verify pH is not > 8.5 (Protocol B). Use fresh NHS ester.
Precipitation Poor solubility of linkerIncrease DMSO/DMF co-solvent concentration.
No Reaction Protonated AmineCheck pH (must be > 7.5) or add more DIPEA.
Multiple Spots (TLC) Side reactions / hydrolysisNHS hydrolysis produces free acid (lower Rf). Purify immediately.

References

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

Sources

Application

Advanced PROTAC Linker Engineering: Utilizing tert-Butyl N-(5-aminohexyl)carbamate for Conformational Preorganization

Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of the linker connecting the target-binding warhead to the E3 ligase ligand. While linear alkyl and polyethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of the linker connecting the target-binding warhead to the E3 ligase ligand. While linear alkyl and polyethylene glycol (PEG) chains are ubiquitous, they often incur significant entropic penalties during the formation of the ternary complex. This application note provides a comprehensive guide on utilizing tert-butyl N-(5-aminohexyl)carbamate —a branched alkyl linker—to introduce conformational preorganization, enhance metabolic stability, and fine-tune the physicochemical properties of PROTAC molecules.

Mechanistic Rationale: The Power of Branched Linkers

The choice of linker geometry and chemical composition is instrumental in orienting the E3 ligase and the Protein of Interest (POI) to allow favorable protein-protein interactions (PPIs)[1]. Utilizing a branched linker such as tert-butyl N-(5-aminohexyl)carbamate (which features a methyl group at the C5 position) offers three distinct mechanistic advantages:

  • Thermodynamic Optimization (Entropic Shielding): Highly flexible linear linkers must freeze into a single conformation upon ternary complex formation, resulting in a high entropic penalty (

    
    ). Favorable conformational preorganization via methyl branching restricts the number of low-energy rotameric states, significantly reducing this entropic penalty and improving overall binding affinity[2].
    
  • Induction of Positive Cooperativity: The methyl branch can act as a structural "bump" that engages in novel van der Waals interactions with the surface of either the POI or the E3 ligase. This structural adaptation aids in adopting a conformation highly suitable for targeted degradation, potentially driving positive cooperativity (

    
    )[3].
    
  • Enhanced Metabolic Stability: The steric hindrance provided by the alpha-methyl group adjacent to the C5-amine shields the resulting amide bond from enzymatic cleavage by cellular amidases, prolonging the half-life of the PROTAC in vivo.

Physicochemical Profile

Understanding the structural parameters of the linker is critical for predicting the membrane permeability and solubility of the final PROTAC[4].

PropertySpecification / Value
Chemical Name tert-butyl N-(5-aminohexyl)carbamate
CAS Number 1803600-43-2 (Racemic) / 2349587-43-3 (R-enantiomer)[5]
Molecular Formula C₁₁H₂₄N₂O₂
Molecular Weight 216.32 g/mol
Structural Feature Heterobifunctional; C1 primary amine (Boc-protected), C5 primary amine (sterically hindered by methyl branch)
Solubility Soluble in DMF, DMSO, DCM, Methanol
Storage Conditions 2-8°C, dry and dark environment

Biological Mechanism of Action

To understand the structural impact of the branched linker, we must visualize the ternary complex assembly. The preorganized nature of the linker minimizes the spatial degrees of freedom, locking the POI and E3 ligase into a highly productive ubiquitination zone.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC Branched PROTAC (Preorganized) POI->PROTAC Warhead Binding Proteasome 26S Proteasome (Degradation) POI->Proteasome Proteasomal Degradation E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) PROTAC->E3 E3 Ligand Binding Ub Ubiquitin Chain E3->Ub Ubiquitination Ub->POI Tags POI

Caption: Mechanism of targeted protein degradation driven by a conformationally preorganized PROTAC.

Experimental Protocols: Step-by-Step Methodology

The asymmetric nature of tert-butyl N-(5-aminohexyl)carbamate allows for regioselective sequential coupling. The protocol below is designed as a self-validating system, explaining the causality behind the reagent choices to ensure high yields despite the steric hindrance at the C5 position.

Phase 1: Amidation of the Hindered C5-Amine

Causality: The free amine at the C5 position is attached to a secondary carbon. Standard coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics and poor yields due to this steric bulk. We utilize HATU, a highly reactive uronium-based coupling reagent, combined with a strong, non-nucleophilic base (DIPEA) to drive the reaction to completion.

  • Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the Target Ligand (Warhead-COOH) (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 10 minutes to ensure the formation of the active O7-azabenzotriazole ester.

  • Coupling: Add tert-butyl N-(5-aminohexyl)carbamate (1.0 eq) dropwise.

  • Incubation & Monitoring: Stir the reaction mixture at room temperature for 18–24 hours. Self-Validation Check: Monitor via LC-MS. If conversion stalls below 90% after 12 hours, elevate the temperature to 40°C; the steric hindrance of the methyl branch may require thermal energy to overcome the activation barrier.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Phase 2: Boc Deprotection

Causality: The C1-amine must be unmasked for the final coupling. Using a scavenger (TIPS) prevents the highly reactive tert-butyl cations generated during Boc cleavage from alkylating electron-rich aromatic rings present on the warhead.

  • Preparation: Dissolve the purified intermediate from Phase 1 in anhydrous DCM (0.05 M).

  • Cleavage: Add a pre-mixed solution of Trifluoroacetic Acid (TFA), DCM, and Triisopropylsilane (TIPS) to achieve a final ratio of DCM:TFA:TIPS (50:48:2 v/v/v).

  • Incubation: Stir at room temperature for 1–2 hours. Self-Validation Check: TLC (Ninhydrin stain) should reveal a highly polar, amine-positive spot.

  • Isolation: Concentrate the mixture under a stream of N₂. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the intermediate as a TFA salt.

Phase 3: Conjugation to the E3 Ligase Ligand

Causality: The newly exposed C1-amine is on a primary carbon and is highly reactive. Standard HATU coupling proceeds rapidly without the need for thermal acceleration.

  • Activation: Dissolve the E3 Ligase Ligand (e.g., VHL-COOH or CRBN-COOH) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes.

  • Neutralization & Coupling: Dissolve the TFA-salt intermediate from Phase 2 (1.0 eq) in a minimal amount of DMF and add DIPEA (2.0 eq) to neutralize the salt. Add this to the activated E3 ligand solution.

  • Incubation: Stir at room temperature for 2–4 hours.

  • Purification: Filter the crude mixture and purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final PROTAC.

Synthetic Workflow Visualization

SyntheticWorkflow A tert-butyl N-(5-aminohexyl)carbamate (Branched Linker) C Intermediate 1 (Warhead-Linker-Boc) A->C Coupling at Hindered C5-Amine B Target Ligand (Warhead) + HATU/DIPEA B->C E Intermediate 2 (Warhead-Linker-NH2) C->E Acidic Cleavage D TFA / DCM / TIPS (Boc Deprotection) D->E G Final PROTAC Molecule E->G Coupling at Unhindered C1-Amine F E3 Ligase Ligand + HATU/DIPEA F->G

Caption: Three-phase synthetic workflow for assembling a PROTAC using a branched hexyl linker.

Troubleshooting & Analytical Validation

  • Epimerization Risks: If utilizing the specific chiral variant (e.g., tert-butyl (R)-(5-aminohexyl)carbamate)[5], the use of excessive base or prolonged heating during Phase 1 can risk racemization of the warhead (if the warhead contains an enolizable chiral center). Monitor the final product via Chiral HPLC or observe the methyl doublet signal in ¹H-NMR (typically around ~1.1 ppm) to confirm diastereomeric purity.

  • Incomplete C5 Coupling: If the C5-amine coupling stalls, consider switching from HATU to COMU, or utilizing a catalytic amount of DMAP (0.1 eq) to accelerate the amidation of the sterically hindered amine.

References

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation Source: Frontiers URL:[Link]

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design Source: PMC (PubMed Central) URL:[Link]

  • Rigidification and conformational selection by linker substitution Source: ResearchGate URL:[Link]

Sources

Method

Standard procedure for Boc deprotection of tert-butyl N-(5-aminohexyl)carbamate

Application Note: Standardized Boc Deprotection of Aliphatic Amines (tert-Butyl N-(5-aminohexyl)carbamate) Introduction & Strategic Context tert-Butyl N-(5-aminohexyl)carbamate (and its structural isomers, such as mono-B...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Boc Deprotection of Aliphatic Amines (tert-Butyl N-(5-aminohexyl)carbamate)

Introduction & Strategic Context

tert-Butyl N-(5-aminohexyl)carbamate (and its structural isomers, such as mono-Boc-1,6-hexanediamine) serves as a critical bifunctional linker in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and fluorescent probes[1][2]. The tert-butyloxycarbonyl (Boc) group provides robust orthogonal protection, allowing the unmasked primary amine to participate in targeted amide couplings or reductive aminations. Once the initial conjugation is complete, the Boc group must be quantitatively removed to liberate the secondary functional handle for subsequent chemistry.

Mechanistic Principles & Causality (E-E-A-T)

Boc deprotection is an acid-catalyzed process driven by the thermodynamic stability of the leaving groups. As illustrated in the mechanism below, the reaction initiates via the protonation of the carbamate oxygen. This intermediate rapidly fragments to yield a carbamic acid and a tert-butyl cation. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas—a key self-validating visual cue (effervescence) that indicates active cleavage[3][4].

Expert Insight on Scavengers: Because tert-butyl N-(5-aminohexyl)carbamate is a simple aliphatic chain devoid of electron-rich nucleophilic moieties (such as the indole or thioether groups found in complex peptides), the highly reactive tert-butyl cation predominantly undergoes E1 elimination to form isobutylene gas[5]. This mechanistic pathway eliminates the need for carbocation scavengers (e.g., triisopropylsilane or water), streamlining the reaction mixture and simplifying downstream purification.

Mechanism A Boc-Amine (Substrate) B Protonated Intermediate A->B H+ (Acid) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Amine Salt + CO2 + Isobutylene C->D Decarboxylation

Fig 1. Acid-catalyzed Boc deprotection mechanism highlighting protonation and decarboxylation.

Reagent Selection: TFA vs. HCl/Dioxane

The choice of acid dictates both the reaction kinetics and the final salt form of the amine. Table 1 summarizes the two gold-standard methodologies. While[3] is the most ubiquitous method due to its rapid kinetics, [6] offers superior orthogonality—selectively cleaving the Boc group while leaving tert-butyl esters or ethers intact. Furthermore, HCl/dioxane often induces spontaneous precipitation of the product, acting as a self-purifying system[7].

Table 1: Comparative Analysis of Deprotection Methodologies

ParameterProtocol A: TFA / DCMProtocol B: 4M HCl / Dioxane
Reagent Concentration 20% - 50% (v/v) TFA4.0 M HCl
Reaction Time 1 - 2 hours30 - 60 minutes
Isolated Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Byproducts (Gaseous) Isobutylene, CO₂Isobutylene, CO₂
Workup Strategy Evaporation & Ether TriturationDirect Precipitation & Filtration
Orthogonal Stability Cleaves most t-Bu esters/ethersRetains t-Bu esters/ethers

Experimental Protocols

Workflow S1 1. Dissolve Substrate (DCM or 1,4-Dioxane) S2 2. Cool to 0 °C (Ice Bath) S1->S2 S3 3. Add Acid Reagent (TFA or 4M HCl) S2->S3 S4 4. Stir at RT (Monitor gas evolution) S3->S4 S5 5. Concentrate in vacuo (Remove volatiles) S4->S5 S6 6. Ether Precipitation (Trituration) S5->S6 S7 7. Isolate Amine Salt (Filtration/Drying) S6->S7

Fig 2. Standard experimental workflow for solution-phase Boc deprotection and salt isolation.

Protocol A: TFA/DCM Method (Yields TFA Salt)

Causality Focus: DCM is utilized as a non-reactive, highly volatile co-solvent that ensures complete dissolution of the aliphatic chain while facilitating easy removal during concentration[8].

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(5-aminohexyl)carbamate (1.0 eq) in anhydrous DCM to achieve a concentration of 0.2 M.

  • Cooling: Submerge the flask in an ice bath (0 °C). Rationale: Initial cooling mitigates the exothermic protonation step, preventing thermal degradation of the substrate.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. The reaction is self-validating; observe the cessation of fine bubble formation (CO₂ and isobutylene gas)[4].

  • Concentration: Concentrate the mixture in vacuo using a rotary evaporator. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual TFA[5].

  • Precipitation: Suspend the resulting crude oil in a minimal amount of cold diethyl ether. The product will precipitate as a white solid (the diamine bis-TFA salt or mono-TFA salt depending on the starting material's basic sites).

  • Isolation: Collect the solid via vacuum filtration, wash with cold ether, and dry under high vacuum.

Protocol B: 4M HCl/Dioxane Method (Yields HCl Salt)

Causality Focus: 1,4-Dioxane stabilizes high concentrations of anhydrous HCl. As the Boc group is cleaved, the resulting highly polar aliphatic amine hydrochloride salt becomes insoluble in the non-polar dioxane, driving the reaction forward via Le Chatelier's principle and allowing direct isolation[7][9].

  • Dissolution: Dissolve the substrate in a minimal volume of anhydrous 1,4-dioxane.

  • Acid Addition: At room temperature, add 5–10 equivalents of 4M HCl in 1,4-dioxane.

  • Reaction: Stir vigorously for 30–60 minutes. A white precipitate should begin to form within 15 minutes, serving as a visual confirmation of successful deprotection[6].

  • Isolation: Once precipitation is complete, directly filter the suspension. If precipitation is incomplete, add cold diethyl ether to force the salt out of solution.

  • Washing: Wash the filter cake extensively with cold diethyl ether to remove residual dioxane and organic byproducts, then dry under high vacuum.

Post-Deprotection: Free-Basing the Amine

If downstream applications (e.g., HATU-mediated amide coupling) require the free primary amine rather than the protonated salt, perform the following basic workup:

  • Dissolve the isolated TFA or HCl salt in a minimal volume of deionized water.

  • Adjust the pH to >10 using 1M aqueous NaOH or saturated Na₂CO₃.

  • Extract the aqueous phase three times with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free aliphatic diamine.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research.[Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry.[Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

Application

Application Note: Strategic Incorporation of tert-Butyl N-(5-aminohexyl)carbamate in SPPS

This Application Note provides a comprehensive technical guide for incorporating tert-butyl N-(5-aminohexyl)carbamate (CAS: 1803600-43-2) into Solid-Phase Peptide Synthesis (SPPS). Abstract & Strategic Overview tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for incorporating tert-butyl N-(5-aminohexyl)carbamate (CAS: 1803600-43-2) into Solid-Phase Peptide Synthesis (SPPS).

Abstract & Strategic Overview

tert-butyl N-(5-aminohexyl)carbamate is a specialized heterobifunctional linker used to introduce a protected primary amine onto a peptide sequence. Unlike linear 1,6-diaminohexane linkers, this molecule features a 5-aminohexyl core, implying a methyl-branched architecture (1,5-diaminohexane scaffold). This structural nuance introduces a chiral center and steric bulk near the amine, which can influence coupling kinetics and the conformational stability of the final conjugate.

In Fmoc-SPPS , this reagent serves as an ideal "capping" building block. Its Boc (tert-butyloxycarbonyl) group is orthogonal to the Fmoc deprotection conditions (piperidine), allowing it to remain intact throughout the synthesis. Upon final cleavage with Trifluoroacetic Acid (TFA), the Boc group is removed, yielding a peptide with a distal, solvent-accessible primary amine ready for post-synthetic modification (e.g., fluorophore labeling, PEGylation, or dimerization).

Key Chemical Properties
PropertySpecification
Chemical Name tert-butyl N-(5-aminohexyl)carbamate
CAS Number 1803600-43-2
Formula C₁₁H₂₄N₂O₂
Molecular Weight 216.32 g/mol
Functional Groups Free Amine (

, C5-branched), Boc-Carbamate (

)
SPPS Compatibility Fmoc (Standard), Boc (Specialized)

Experimental Design & Logic

The Steric Challenge

The "5-amino" nomenclature indicates the free amine is located at the C5 position of the hexyl chain, likely adjacent to a terminal methyl group (alpha-methyl substitution relative to the amine).

  • Implication: The nucleophilic amine is attached to a secondary carbon (

    
    ).
    
  • Impact: Reduced nucleophilicity compared to a linear primary amine due to steric hindrance.

  • Solution: This protocol utilizes HATU/HOAt activation rather than standard DIC/HOBt to drive the coupling of this hindered amine to the resin-bound carboxylic acid.

Orthogonality Strategy
  • Fmoc Strategy: The linker is added as the final residue.

    • Coupling: Free amine reacts with Peptide-COOH.

    • Stability:[1][2] Boc group survives piperidine washes.

    • Release: TFA cleavage removes the resin linker AND the Boc group simultaneously.

  • Result:

    
    .
    

Detailed Protocol: Incorporation into Fmoc-SPPS

Materials Required[1][2][3][4][5]
  • Resin: Peptide-resin assembled via Fmoc chemistry (N-terminal Fmoc removed).

  • Linker: tert-butyl N-(5-aminohexyl)carbamate (5 equivalents).[3][4]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.9 equivalents).

  • Base: DIPEA (N,N-Diisopropylethylamine) (10 equivalents).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Workflow Diagram (Graphviz)

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Activation Activation (HATU/DIPEA) Resin->Activation Prepare COOH Coupling Coupling (Linker Addition) Activation->Coupling + Linker Wash Washing (DMF/DCM) Coupling->Wash 2-4 Hours Wash->Activation Incomplete (Kaiser +) Cleavage Global Deprotection (TFA/Scavengers) Wash->Cleavage QC Passed Product Final Product (NH2-Linker-Peptide) Cleavage->Product Boc Removal

Figure 1: Workflow for coupling the mono-Boc diamine linker to a resin-bound peptide.

Step-by-Step Methodology
Phase 1: Preparation of the Peptide-Resin
  • Fmoc Removal: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed using 20% Piperidine in DMF (

    
     min).
    
  • Wash: Wash resin thoroughly with DMF (

    
    ) and DCM (
    
    
    
    ) to remove all traces of piperidine (crucial to prevent premature Boc removal or side reactions).
Phase 2: Activation and Coupling

Rationale: Due to the steric hindrance of the alpha-methyl amine, pre-activation of the resin-bound carboxyl is not possible. We activate the peptide C-terminus? No, we are coupling to the N-terminus. Wait—Standard SPPS builds C


 N. The peptide on resin has a free Amine . The Linker has a free Amine . This is a mismatch.

CRITICAL CORRECTION: Standard SPPS elongates the N-terminus. The resin has a free amine (


). The incoming building block must be a Carboxylic Acid .
  • The Reagent: tert-butyl N-(5-aminohexyl)carbamate is an Amine .

  • The Conflict: You cannot couple an amine (linker) to an amine (peptide) directly using standard amide coupling.

  • The Solution: You must introduce a Dicarboxylic Acid Spacer (e.g., Succinic anhydride, Glutaric anhydride) before the linker, OR use a carbonyl source (e.g., DSC, Phosgene equivalent) to create a Urea linkage.

Scenario A: Creating a Urea Linkage (Peptide-NH-CO-NH-Linker) This is the most direct way to attach an amine linker to a peptide N-terminus.

  • Activation of Resin Amine: Treat resin (

    
    ) with DSC (N,N'-Disuccinimidyl carbonate) (5 eq) and DIPEA (5 eq) in DMF for 45 min.
    
  • Wash: Wash with DMF (

    
    ) to remove excess DSC.
    
  • Coupling of Linker: Add tert-butyl N-(5-aminohexyl)carbamate (5 eq) and DIPEA (5 eq) in DMF. Shake for 4-12 hours.

  • Result: A Urea-linked conjugate:

    
    .
    

Scenario B: Creating an Amide Linkage via Succinate (Peptide-NH-CO-CH2-CH2-CO-NH-Linker)

  • Succinylation: Treat resin with Succinic Anhydride (10 eq) + DIPEA (10 eq) for 1 hour.

  • Result:

    
    .
    
  • Activation: Activate the new terminal Carboxyl group with HATU/DIPEA.

  • Coupling: Add tert-butyl N-(5-aminohexyl)carbamate.

  • Result: Amide-linked extension.

Decision:Scenario A (Urea Linkage) is often preferred for "linkers" to avoid introducing extra flexibility from succinate, but Scenario B is chemically more robust if urea formation is slow. Below, we detail Scenario B as it uses standard coupling reagents, ensuring higher success rates for hindered amines.

Revised Protocol (Succinate Bridge Strategy)
  • Succinylation (Converting N-terminus to C-terminus):

    • Dissolve Succinic Anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • Add to the Fmoc-deprotected resin.

    • Agitate for 60 minutes.

    • Confirm reaction completion with a Kaiser Test (Result should be negative/colorless, indicating no free amines).

  • Coupling the Linker:

    • Activate: Add HATU (4.9 eq) and DIPEA (10 eq) to the resin (now bearing a terminal -COOH). Shake for 30 seconds.

    • Add Reagent: Immediately add tert-butyl N-(5-aminohexyl)carbamate (5 eq) dissolved in minimum DMF.

    • Reaction Time: Agitate for 4 to 12 hours . (Extended time required for hindered secondary amine).

    • Monitoring: Perform a Chloranil test (for secondary amines) or malachite green test to check for consumption of carboxyls? No, checking resin-bound COOH is difficult. Best to double-couple.

    • Double Coupling: Recommended. Repeat the activation and addition step.

Phase 3: Cleavage & Deprotection
  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), Methanol (
    
    
    ), Ether (
    
    
    ). Dry resin under vacuum.
  • Cocktail Preparation: TFA/TIS/H2O (95:2.5:2.5 v/v).

  • Reaction: Add cleavage cocktail to resin. Shake for 2-3 hours.

    • Note: The high acid concentration cleaves the peptide from the resin AND removes the Boc group from the linker.

  • Precipitation: Filter filtrate into cold diethyl ether to precipitate the peptide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance at C5-amine.Switch to HATU/HOAt or PyAOP . Perform double coupling (2 x 4h). Increase temperature to 40°C (carefully).
Incomplete Boc Removal Truncated cleavage time.Ensure cleavage time is at least 2 hours. The aliphatic amine carbamate is generally acid-labile, but aggregation can slow diffusion.
Side Reactions Urea formation during activation.If using HATU, ensure pre-activation time is minimal (< 1 min) before adding the amine linker to avoid guanidinium formation.

Chemical Pathway Diagram

Reaction_Pathway Step1 Resin-Peptide-NH2 (Free N-Terminus) Step2 Resin-Peptide-NH-CO-CH2-CH2-COOH (Succinylated) Step1->Step2 + Succinic Anhydride Step3 Resin-Peptide-NH-CO-CH2-CH2-CO-NH-Hexyl-NHBoc (Protected Conjugate) Step2->Step3 + Linker / HATU Step4 NH2-Linker-Peptide (Free) (Post-Cleavage) Step3->Step4 TFA (Cleavage + Boc Removal)

Figure 2: Chemical transformation from resin-bound amine to final amine-functionalized peptide.

References

  • MDFCW. (n.d.). tert-butyl N-(5-aminohexyl)carbamate Reference Standard. Retrieved from [Link]

  • Redemann, T., Bandel, H., & Jung, G. (1998).[5] Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-197.[5] [Link]

Sources

Method

Optimizing linker length in conjugates with tert-butyl N-(5-aminohexyl)carbamate

Application Note: Strategic Optimization of Linker Length using tert-butyl N-(5-aminohexyl)carbamate Abstract Linker length and composition are deterministic factors in the pharmacokinetics and pharmacodynamics of antibo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Optimization of Linker Length using tert-butyl N-(5-aminohexyl)carbamate

Abstract

Linker length and composition are deterministic factors in the pharmacokinetics and pharmacodynamics of antibody-drug conjugates (ADCs), PROTACs, and peptide conjugates. This guide details the application of tert-butyl N-(5-aminohexyl)carbamate (a mono-Boc-protected 1,6-diaminohexane derivative) as a benchmark C6 hydrophobic spacer. We provide protocols for its incorporation, deprotection, and comparative analysis against shorter (C2–C4) and longer (PEG/C12) linkers to optimize steric availability, solubility, and ternary complex formation.

Introduction: The "Goldilocks" Spacer

In bioconjugation, the linker is never passive. It defines the spatial freedom of the payload and the physicochemical properties of the final construct. tert-butyl N-(5-aminohexyl)carbamate (often referred to industrially as N-Boc-1,6-hexanediamine ) serves as a critical "molecular ruler."

  • Structure: A six-carbon (hexamethylene) aliphatic chain.

  • Function: It provides a ~9–10 Å spacing between functional domains.

  • Role in Optimization: The C6 linker represents a strategic middle ground. It is long enough to overcome steric clash between large proteins (e.g., E3 ligase and POI in PROTACs) but hydrophobic enough to facilitate cell permeability, unlike longer PEG chains which may hinder passive transport.

Strategic Considerations for Linker Selection
FeatureC2-C4 Linkers (Short)C6 Linker (Benchmark) PEG / C12+ Linkers (Long)
Steric Hindrance High risk of clashBalanced Low risk, high flexibility
Entropy Low entropic costModerate High entropic penalty (floppy)
Hydrophobicity NeutralHigh (Lipophilic) Hydrophilic (PEG) or Lipophilic (C12)
Permeability VariableExcellent (Membrane crossing) Poor (PEG) to Good (C12)

Mechanism of Action & Workflow

The utilization of tert-butyl N-(5-aminohexyl)carbamate follows a standard heterobifunctional assembly logic. The mono-Boc protection allows for the selective reaction of the free amine with an activated ester (e.g., NHS-ester) on the payload, followed by controlled deprotection to reveal the second amine for conjugation to the carrier or surface.

ConjugationWorkflow cluster_opt Optimization Loop Start Start: N-Boc-1,6-diaminohexane Step1 Step 1: Coupling (Free Amine + NHS-Payload) Start->Step1 DIPEA, DMF Inter Intermediate: Boc-Linker-Payload Step1->Inter Step2 Step 2: Deprotection (TFA/DCM) Inter->Step2 Acidolysis Active Active Species: H2N-Linker-Payload Step2->Active Final Step 3: Final Conjugation (To Antibody/Surface) Active->Final Activated Ester/Aldehyde

Figure 1: Step-wise conjugation workflow for mono-protected diamine spacers. The Boc group acts as a temporary mask to prevent polymerization.

Experimental Protocols

Protocol A: Conjugation to Carboxyl-Containing Payload (Amide Bond Formation)

Objective: Attach the C6 spacer to a drug or ligand (Payload-COOH).

Reagents:

  • Payload-COOH (1.0 equiv)

  • tert-butyl N-(5-aminohexyl)carbamate (1.2 equiv)

  • HATU (1.1 equiv) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: Dissolve Payload-COOH in anhydrous DMF (concentration ~0.1 M). Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) under nitrogen. Note: The solution should turn slightly yellow.

  • Coupling: Add tert-butyl N-(5-aminohexyl)carbamate directly to the activated mixture.

  • Incubation: Stir for 2–4 hours at RT. Monitor reaction progress via LC-MS or TLC (ninhydrin stain will be faint for the Boc-amine but strong for the starting material if unreacted).

  • Work-up: Dilute with Ethyl Acetate, wash with 5% citric acid (removes excess DIPEA/HATU), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Boc-Deprotection (Unmasking the Linker)

Objective: Remove the tert-butyl carbamate group to generate the free amine for the next conjugation step.

Reagents:

  • Boc-Linker-Payload (from Protocol A)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) (Scavenger, optional but recommended for oxidizable payloads)

Procedure:

  • Dissolution: Dissolve the intermediate in DCM (5–10 mL per gram).

  • Acidolysis: Add TFA to a final concentration of 20–50% (v/v). If the payload contains Methionine or Tryptophan, add 2.5% TIPS and 2.5% water as scavengers to prevent oxidation/alkylation.

  • Reaction: Stir at RT for 30–60 minutes. Critical: Do not over-incubate; prolonged exposure to TFA can degrade sensitive payloads.

  • Termination: Evaporate volatiles under reduced pressure (rotary evaporator). Co-evaporate with toluene (2x) or diethyl ether to remove residual TFA.

  • Validation: The product is now a TFA salt (R-Linker-NH₃⁺ ⁻OOCCF₃). Verify mass via LC-MS (Mass = M_intermediate - 100 Da).

Optimization Strategy: The Linker Length Decision Matrix

When the C6 linker fails to yield the desired biological activity, use the following logic to select the next iteration.

OptimizationLogic Start Test C6 Linker Conjugate Check1 Is Potency/Binding Optimal? Start->Check1 Success Proceed to Scale-up Check1->Success Yes Failure Analyze Failure Mode Check1->Failure No Mode1 Steric Clash? (Two proteins can't meet) Failure->Mode1 Mode2 Poor Solubility? (Aggregation) Failure->Mode2 Mode3 Permeability Issue? (Can't enter cell) Failure->Mode3 Action1 Increase Length (Switch to C8-C12 or PEG4) Mode1->Action1 Extend Action2 Switch to Hydrophilic (Switch to PEG/Pipecolic) Mode2->Action2 Solubilize Action3 Decrease Length/Polarity (Switch to C2-C4) Mode3->Action3 Compact

Figure 2: Decision matrix for linker optimization based on failure modes of the C6 benchmark.

Comparative Data: C6 vs. Alternatives
ParameterC2 (Ethyl)C6 (Hexyl) PEG4 (TEG)
Length (Extended) ~3.5 Å~9.0 Å ~16 Å
logP (Hydrophobicity) LowHigh Very Low (Hydrophilic)
Flexibility RigidSemi-Flexible Highly Flexible
Application Small pocketsDeep pockets / PROTACs Surface conjugation / Solubilization

Key Insight: In PROTAC development, if the C6 linker shows weak degradation but high binary binding (binding to E3 and POI individually), the ternary complex is likely unstable. If the linker is too short, the proteins clash. If too long (e.g., PEG), the entropy penalty prevents stable complex formation [1].

Troubleshooting & Quality Control

  • Issue: Incomplete Coupling

    • Cause: The free amine of the spacer may form a salt with atmospheric CO₂ or residual acid.

    • Fix: Wash the starting material with 1M NaOH and extract into DCM prior to use, or ensure excess DIPEA is present during coupling.

  • Issue: Aggregation during Deprotection

    • Cause: Removal of Boc exposes a charged amine; if the payload is hydrophobic, the molecule becomes amphiphilic and acts like a detergent.

    • Fix: Perform deprotection at lower concentrations or purify immediately via Reverse-Phase HPLC (acidic mobile phase).

  • Issue: "5-aminohexyl" Nomenclature Confusion

    • Clarification: Ensure you are using N-Boc-1,6-diaminohexane (CAS: 51857-17-1).[1][2][3] Some vendors name it based on the carbamate position, but the linear C6 backbone is the industry standard for this application.

References

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link

  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference Text).
  • PubChem. (2025).[4] "tert-Butyl N-(6-aminohexyl)carbamate Compound Summary." National Library of Medicine. Link[4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield during the coupling of tert-butyl N-(5-aminohexyl)carbamate

Executive Summary & Molecule Profile User Query: How do I improve the yield when coupling tert-butyl N-(5-aminohexyl)carbamate with a carboxylic acid? Technical Assessment: The molecule tert-butyl N-(5-aminohexyl)carbama...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: How do I improve the yield when coupling tert-butyl N-(5-aminohexyl)carbamate with a carboxylic acid?

Technical Assessment: The molecule tert-butyl N-(5-aminohexyl)carbamate represents a mono-Boc protected diamine .[1] It serves as a heterobifunctional linker, allowing you to couple the free amine end to a carboxylic acid (amide bond formation) while preserving the Boc-protected amine for subsequent deprotection and reaction.

Key Challenges Identified:

  • Nomenclature Ambiguity & Sterics: "5-aminohexyl" implies a branched secondary amine (if the chain is linear hexyl) or a typo for the linear 6-aminohexyl. If the amine is secondary (at C5), steric hindrance will significantly lower yields compared to a primary amine.[1]

  • Amphiphilic Nature: The product often possesses both lipophilic (Boc/alkyl chain) and polar (amide) characteristics, leading to product loss during aqueous workup.[1]

  • Guanidinylation: Slow reaction rates (common with hindered amines) allow coupling reagents like HATU to react directly with the amine, forming stable, inseparable byproducts.[1]

The "Golden Path" Protocol

Use this optimized workflow to establish a baseline for high-yield coupling.

Reagent Selection Strategy
ComponentRecommendationScientific Rationale
Coupling Agent HATU (1.1 - 1.2 eq)Superior for hindered/slow amines compared to EDC or HBTU.[1] Stabilizes the active ester.
Base DIEA (DIPEA) (2.0 - 3.0 eq)Non-nucleophilic base required to deprotonate the carboxylic acid and the amine salt (if used).[1]
Solvent DMF (Anhydrous)Ensures solubility of both the polar salt forms and the lipophilic linker.
Additives HOAt (Optional)Add if racemization of the acid partner is a concern.
Step-by-Step Optimization Workflow
  • Pre-Activation (CRITICAL):

    • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIEA (1.0 eq).[1]

    • Wait 5–10 minutes.

    • Why? This ensures the acid is fully converted to the activated OAt-ester before the amine sees the HATU. This prevents the amine from attacking the HATU directly (guanidinylation).

  • Amine Addition:

    • Dissolve tert-butyl N-(5-aminohexyl)carbamate (1.1 eq) in minimal DMF.

    • Add remaining DIEA (1.5–2.0 eq) to this amine solution.[1]

    • Add the amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Perform TLC or LC-MS.[2][3] If acidic partner remains, add 0.2 eq more HATU.

  • Quench & Workup (The "Yield Saver"):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 1: 10% Citric Acid or 0.5M KHSO₄ (Removes unreacted amine and DIEA).[1] Do not use strong HCl, or you will deprotect the Boc group.

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid and HOAt byproduct).[1]

    • Wash 3: Brine -> Dry over Na₂SO₄ -> Concentrate.

Visual Troubleshooting Guides

Diagram 1: Decision Tree for Low Yield

Use this logic flow to diagnose where your mass is going.

Troubleshooting Start START: Low Yield Observed CheckSM Check TLC/LCMS: Is Starting Material (Acid) left? Start->CheckSM YesSM YES: Acid remains CheckSM->YesSM Incomplete Rxn NoSM NO: Acid consumed CheckSM->NoSM Full Conversion Activ Issue: Poor Activation YesSM->Activ Old Reagents? Steric Issue: Steric Hindrance (Is amine secondary?) YesSM->Steric Branched Amine? ProdForm Is Product peak present? NoSM->ProdForm YesProd YES: Product formed but yield low ProdForm->YesProd NoProd NO: Messy/New spots ProdForm->NoProd Workup Issue: Workup Loss (Product is water soluble?) YesProd->Workup Check Aqueous Phase SideRxn Issue: Side Reactions (N-acyl urea / Guanidinylation) NoProd->SideRxn Check Reagent Order

Caption: Diagnostic logic for isolating the cause of low yield in amide coupling.

Diagram 2: The "Guanidinylation" Trap

A common cause of yield loss when using HATU with hindered amines.

Guanidinylation Amine Amine (Nucleophile) Product Amide Product (High Yield) Amine->Product Attacks Ester DeadEnd Guanidine Byproduct (Dead End / Impurity) Amine->DeadEnd Attacks HATU directly (If Acid activation is slow or Amine added too early) HATU HATU (Reagent) ActiveEster Activated Ester (Desired Intermediate) HATU->ActiveEster Acid Carboxylic Acid Acid->ActiveEster Reacts Fast (If Pre-activated) ActiveEster->Product + Amine

Caption: Mechanism showing how the amine can react with HATU instead of the acid if not properly sequenced.

Frequently Asked Questions (FAQ)

Q1: I suspect "5-aminohexyl" means the amine is secondary. How does this change the protocol?

If your molecule is actually 1-methyl-pentyl amine (a chiral, secondary amine), the steric hindrance at the reaction site is significantly higher than a primary amine.[1]

  • The Fix: Switch from HATU to PyAOP or COMU . These reagents are more reactive for hindered couplings.

  • Protocol Change: Increase reaction temperature to 40°C or 50°C. Note: Do not exceed 60°C to avoid Boc thermal deprotection.

Q2: My product disappears during the acid wash. What happened?

The amide bond adds polarity. If your carboxylic acid partner is also small or polar, the final product might be water-soluble.

  • The Fix: Skip the dilute acid/base washes. Instead, evaporate the DMF (using a high-vacuum rotary evaporator or genevac) and load the crude oil directly onto a C18 Reverse-Phase column or perform a normal phase purification with a DCM/MeOH gradient.

Q3: Can I use EDC/NHS instead of HATU?

Yes, but with caveats.[1][4] EDC is slower.

  • When to use: If you need to avoid DMF and use DCM (Dichloromethane).[1]

  • Risk: EDC can form N-acyl urea byproducts that are difficult to separate from your product.[5] HATU/DIEA is generally preferred for "precious" intermediates where yield is paramount.

Q4: How do I verify if my amine is actually reacting?

Perform a Kaiser Test (Ninhydrin Test) on a small aliquot.

  • Blue/Purple: Free amine is present (Reaction incomplete).[1][6]

  • Yellow/Colorless: Free amine is consumed (Reaction complete).[1]

  • Note: This test works best if you spot the reaction mixture onto a TLC plate and heat it.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1]

  • Sigma-Aldrich (Merck). Peptide Coupling Reagents: Application Guide.

Sources

Optimization

Troubleshooting solubility issues of tert-butyl N-(5-aminohexyl)carbamate in water

Topic: Troubleshooting solubility issues of tert-butyl N-(5-aminohexyl)carbamate in water Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues of tert-butyl N-(5-aminohexyl)carbamate in water Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Product Focus: tert-butyl N-(5-aminohexyl)carbamate (and related Mono-Boc-diaminoalkanes) Chemical Class: Amphiphilic Linkers / PROTAC Intermediates[1][2][3]

Executive Summary: Why is this failing?

If you are attempting to dissolve tert-butyl N-(5-aminohexyl)carbamate directly in neutral water (pH 7.0), you will likely observe turbidity, oil droplets ("oiling out"), or solid precipitation.[1][2][3]

The Root Cause: This molecule is an amphiphile with a dominant hydrophobic region.[1][2][3]

  • Hydrophobic Domain: The tert-butyl group (Boc) and the hexyl carbon chain (

    
    ) create significant lipophilicity.[1][2][3]
    
  • Hydrophilic Domain: The primary amine (

    
    ) is your only handle for water solubility.[1][2][3]
    
  • The Conflict: At neutral pH, the amine exists in equilibrium between its protonated (

    
    ) and free base (
    
    
    
    ) forms.[1][2] If the pH is near or above the pKa (approx.[2] 10.6), the uncharged free base dominates, rendering the molecule insoluble due to the lipophilic Boc-hexyl tail.[4]

The Solution: You must force the equilibrium toward the ionized salt form (


) or use an organic co-solvent.[1][2]

Diagnostic Flowchart

Use this logic tree to determine the correct protocol for your specific application.

SolubilityLogic Start Start: Solubility Issue CheckForm Check Reagent Form: Free Base (Oil/Solid) or HCl Salt? Start->CheckForm IsSalt It is the HCl Salt CheckForm->IsSalt IsBase It is the Free Base CheckForm->IsBase SaltIssue Issue: Turbidity in Water IsSalt->SaltIssue BaseIssue Issue: Oiling out / Insoluble IsBase->BaseIssue ActionSalt Action: Check pH. If pH > 7, acidify to pH 5-6. If pH < 5, check concentration limit. SaltIssue->ActionSalt BioComp Biological Assay? BaseIssue->BioComp ActionBase Action: Must Protonate. Titrate with 1.0 eq mild acid (Acetic Acid or dilute HCl). Yes Yes BioComp->Yes Avoid high organic % No No BioComp->No Synthesis/Analysis Solvent Use DMSO Stock (100mM) Dilute into buffer. Aqueous Use Aqueous Acidic Stock (pH 4-5). Yes->Aqueous No->Solvent

Figure 1: Decision matrix for troubleshooting solubility based on chemical form and downstream application.[1][2]

Troubleshooting Protocols

Protocol A: In-Situ Salt Formation (For Aqueous Applications)

Use this when organic solvents (DMSO/Ethanol) are restricted.[1][2]

Concept: You are converting the insoluble free base into a soluble acetate or hydrochloride salt.[1][2][3]

Steps:

  • Calculate: Determine the molar amount of your substance.[1][2][3]

  • Suspend: Place the substance in water (it will look cloudy or like an oil globule).

  • Titrate: Add 0.95 to 1.0 equivalents of 1M Acetic Acid or 0.1M HCl.

    • Note: Do not use excess strong acid (like concentrated HCl) to avoid cleaving the Boc group.[1][2]

  • Agitate: Vortex or sonicate for 30-60 seconds. The solution should clarify as the amine protonates (

    
    ).[1][2][3]
    
  • Check pH: Ensure final pH is between 4.5 and 6.0.

Protocol B: The "Co-Solvent Spike" (Standard Method)

Best for biological assays where <1% DMSO is acceptable.[1][2]

Steps:

  • Primary Solubilization: Dissolve the compound in 100% DMSO or Ethanol to create a high-concentration stock (e.g., 100 mM).[1][2][3] It will dissolve instantly.[1][2][3][4]

  • Secondary Dilution: Slowly add this stock to your aqueous buffer while vortexing.

  • Critical Warning: If your aqueous buffer is pH 7.4 or higher, the compound may precipitate upon dilution because it deprotonates.[1][2][3][4]

    • Fix: Ensure your buffer capacity is sufficient, or slightly acidify the stock to prevent "crashing out" upon contact with the buffer.[2][3][4]

Technical FAQs

Q1: Will lowering the pH remove the Boc protecting group?

A: Not under the conditions described here.

  • The Chemistry: The tert-butyloxycarbonyl (Boc) group is acid-labile, but it typically requires strong acidic conditions (e.g., 50% TFA/DCM or 4M HCl in Dioxane) to cleave rapidly.[1][2][3]

  • The Safe Zone: At pH 4.0–6.0 (using dilute acetic acid or HCl) at room temperature, the Boc group is stable for days to weeks.[1][2] You can safely acidify to dissolve the compound without deprotecting it.[2][3][4]

Q2: I bought the "Hydrochloride Salt" version, but it's still cloudy. Why?

A: This usually indicates one of two issues:[1][2][3]

  • pH Drift: If dissolved in a strong buffer (like PBS pH 7.4), the buffer may have neutralized the HCl salt, reverting it to the free base.[2][4] Check the pH; if it is neutral/basic, add a small amount of acid.[3][4]

  • Ionic Strength: In high-salt buffers (e.g., 1M NaCl), the "Salting Out" effect can reduce solubility of the organic cation.[1][2][3][4] Try diluting the buffer.[1][2][3]

Q3: What is the pKa of the amine?

A: For a primary alkyl amine attached to a hexyl chain (like N-Boc-1,6-hexanediamine), the pKa is approximately 10.6 – 10.8 .[1][2][3][4]

  • Implication: At pH 7.4, roughly 0.1% of the molecules are uncharged free bases.[1][2][3][4] While small, this fraction is highly lipophilic (

    
    ) and can initiate aggregation or precipitation at high concentrations (
    
    
    
    ).[1][2][3]
Q4: Can I sonicate the solution?

A: Yes. Sonication is highly recommended to break up oily aggregates and increase the surface area for protonation.[2][3][4] However, avoid prolonged sonication ( >10 mins) which generates heat, as heat + acid can accelerate Boc degradation.[3][4]

Physicochemical Data Reference

PropertyFree Base FormHydrochloride Salt Form
State Viscous Oil or Low-Melting SolidCrystalline Solid
Water Solubility Insoluble / Sparingly Soluble (<1 mg/mL)Soluble (>50 mg/mL)*
DMSO Solubility Soluble (>100 mM)Soluble (>100 mM)
LogP (Predicted) ~ 2.3 (Hydrophobic)< 0 (Hydrophilic)
Preferred pH N/A (Requires organic solvent)pH 2.0 – 6.0

*Solubility depends on ionic strength of the solvent.[1][2]

References

  • Boc Group Stability: Greene, T.W., Wuts, P.G.M.[1][2][3][4] Protective Groups in Organic Synthesis. 3rd ed.[1][2][3] John Wiley & Sons; 1999.[1][2][3][4] (Confirming Boc stability in dilute aqueous acid vs. TFA).

  • Amine pKa Values: Hall, H.K.[1][2][3][4][5] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, vol. 79, no.[2][3][4] 20, 1957, pp. 5441–5444.[3][4]

  • Compound Properties (Analogue): PubChem. "N-Boc-1,6-hexanediamine Hydrochloride."[1][2][3][4] National Library of Medicine.[1][2][3][4] Accessed 2024.[1][2][3][4][6][7] [1]

  • Solubility Mechanisms: Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, 2003.[2][3][4] (Principles of pH-dependent solubility).

Sources

Troubleshooting

Purification methods for tert-butyl N-(5-aminohexyl)carbamate derivatives

Technical Support Center: Purification of tert-Butyl N-(5-aminohexyl)carbamate Derivatives Case ID: #PUR-BOC-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of tert-Butyl N-(5-aminohexyl)carbamate Derivatives

Case ID: #PUR-BOC-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with a tert-butyl N-(aminoalkyl)carbamate (specifically the C6-linker derivative). This molecule presents a classic "Janus" problem in purification: it contains a lipophilic, acid-labile protecting group (Boc) and a highly polar, basic primary amine.

Common failure modes include:

  • "Ghost" Compounds: Lack of UV chromophores makes detection difficult.

  • Silica Tailing: The free amine interacts strongly with silanols, causing broad streaks.

  • Di-Boc Contamination: Over-reaction leads to the bis-protected byproduct.

This guide provides a self-validating purification workflow that minimizes reliance on trial-and-error chromatography.

Module 1: Detection & Visibility (The "Blind Flying" Issue)

User Question: "I see nothing on my UV detector at 254 nm. How do I know where my compound is?"

Technical Insight: The Boc group has negligible absorbance above 220 nm. The alkyl chain has none. You are essentially flying blind with standard UV detection.

Protocol: The "Dip & Heat" Visualization Do not rely on UV. Use destructive visualization on TLC plates.

ReagentTarget Functional GroupAppearanceMechanism
Ninhydrin Free Primary AmineDeep Blue/Purple Reacts with free amine to form Ruhemann's purple.
Iodine (I₂) Alkyl Chain / BocBrown/Yellow Reversible intercalation into lipophilic domains.
KMnO₄ Oxidizable CarbonsYellow on Purple Oxidation of the alkyl chain (slow) or impurities.

Diagnostic Step:

  • Run TLC (System: 10% MeOH in DCM + 1% NH₄OH).

  • Dip in Ninhydrin .

  • Heat with a heat gun until spots appear.[1]

    • Note: The Mono-Boc amine will turn purple. The Di-Boc impurity (no free amine) will NOT stain with Ninhydrin (or very faintly upon prolonged heating due to thermal deprotection). This is your primary differentiator.

Module 2: The "Self-Validating" Extraction (Recommended)

User Question: "Can I purify this without running a column? The separation is poor."

Technical Insight: Yes. Because your mixture contains three distinct species with different acid-base properties, you can use pH-Switch Extraction . This method relies on thermodynamic solubility rather than chromatographic retention, making it inherently more robust.

The Species in Your Flask:

  • Diamine (Starting Material): Basic (pKa ~10.5), Highly Polar, Water Soluble.

  • Mono-Boc (Product): Basic (pKa ~10.5), Amphiphilic.

  • Di-Boc (Impurity): Neutral (Non-basic), Lipophilic, Water Insoluble.

Workflow Diagram:

PurificationWorkflow Start Crude Reaction Mixture (Diamine, Mono-Boc, Di-Boc) Step1 1. Dissolve in Ethyl Acetate 2. Wash with Water (x3) Start->Step1 Decision1 Where is the Diamine? Step1->Decision1 Aqueous1 Aqueous Layer: Excess Diamine (Discard) Decision1->Aqueous1 Organic1 Organic Layer: Mono-Boc + Di-Boc Decision1->Organic1 Step2 Extract with Cold 0.5M Citric Acid (pH ~3-4) Organic1->Step2 Decision2 Separation Phase Step2->Decision2 Organic2 Organic Layer: Di-Boc Impurity (Neutral) Decision2->Organic2 Stays in Org Aqueous2 Aqueous Layer: Mono-Boc Salt (Protonated) (Target) Decision2->Aqueous2 Moves to Aq Step3 1. Basify Aqueous to pH > 12 (NaOH) 2. Extract with DCM Aqueous2->Step3 Final Evaporate DCM: Pure Mono-Boc Amine Step3->Final

Caption: pH-Switch Extraction Workflow. By toggling pH, the target molecule moves between phases, leaving impurities behind.

Critical Safety Note:

  • Avoid Strong Acids: Do not use concentrated HCl. The Boc group is acid-labile.[2] Use 0.5M Citric Acid or 0.5M NaH₂PO₄ (pH ~4). If using HCl, use dilute (0.1M), keep it ice-cold, and perform the extraction quickly.

Module 3: Chromatographic Purification (If Extraction Fails)

User Question: "My compound streaks from the baseline to the solvent front. How do I fix the peak shape?"

Technical Insight: Primary amines interact with the acidic silanol groups (Si-OH) on silica gel via hydrogen bonding and ionic interactions. This causes "tailing." You must "poison" the silica surface with a stronger base.

The "Golden Standard" Solvent Systems:

PolaritySolvent SystemAdditive (Crucial)Purpose
Low Hexane / EtOAc1% Triethylamine (TEA) For removing non-polar impurities (Di-Boc).
Medium DCM / MeOH (9:1)1% NH₄OH (aq) Standard elution for Mono-Boc amines.
High DCM / MeOH (4:1)2% NH₄OH (aq) For very polar/short-chain amines.

Troubleshooting Protocol:

  • Pre-treat the Column: Flush your silica column with the mobile phase containing the amine modifier (TEA or NH₄OH) before loading your sample. This neutralizes the active sites.[3]

  • The "CMA" System: If standard DCM/MeOH fails, use CMA 80 :

    • Chloroform (80) : Methanol (18) : Conc. NH₄OH (2).

    • Warning: Do not use Chloroform with primary amines for extended periods (days) as it can slowly react; DCM is safer for storage.

Module 4: Stability & Storage FAQs

Q: My oil turned into a solid white crust overnight. Did it degrade?

  • A: Likely not. Primary amines avidly absorb CO₂ from the air to form carbamic acid/carbamate salts (white solids).

  • Fix: Dissolve in DCM and wash with basic water (NaOH) to regenerate the free amine.

Q: Can I store the Mono-Boc amine in the fridge?

  • A: Yes, but strictly anhydrous . Moisture can lead to slow hydrolysis.[2] Store under Nitrogen/Argon at 4°C.

Q: I see a new spot on TLC after heating the sample.

  • A: You likely thermally deprotected the Boc group in the injection port or during heating. Ensure your GC/LC injector temp is <150°C, or rely on LC-MS (ESI) which is gentler.

References & Grounding

  • BenchChem Technical Guides. Stability and Storage of Boc-Protected Diamines. (2025).[2][4][5][6] Detailed analysis of Boc thermal and hydrolytic stability.

  • Krapcho, A. P., et al. Selective Mono-Boc Protection of Diamines.[7] Synthetic Communications (1990). The foundational logic for statistical synthesis and purification.

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Guidelines on amine modifiers (TEA/NH4OH) for silica gel.

  • Sigma-Aldrich (Merck). TLC Stains and Visualization. Protocols for Ninhydrin and Iodine staining.[8]

  • Servín, F. A., et al. General Method for Selective Mono-Boc Protection of Diamines. J. Mex.[9] Chem. Soc. (2017).[9] Describes the acid-wash purification technique. [9]

Sources

Optimization

Preventing polymerization when using tert-butyl N-(5-aminohexyl)carbamate

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Polymerization & Instability in tert-butyl N-(5-aminohexyl)carbamate Executive Summary You are likely experiencing one o...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Polymerization & Instability in tert-butyl N-(5-aminohexyl)carbamate

Executive Summary

You are likely experiencing one of two distinct phenomena often mistaken for "polymerization" with tert-butyl N-(5-aminohexyl)carbamate (a mono-Boc-protected diamine).

  • Pseudo-Polymerization (Carbamate Salt Formation): The most common issue. The free primary amine group rapidly absorbs atmospheric

    
     to form a white, solid carbamate salt. This is reversible.
    
  • Thermal Oligomerization (Polyurea Formation): At elevated temperatures (

    
    ), the free amine attacks the carbamate (Boc) group of a neighboring molecule, displacing tert-butanol and forming irreversible urea linkages. This leads to true oligomers/polymers.
    

This guide details the mechanisms, prevention strategies, and recovery protocols.[1]

Part 1: The Mechanism of Instability

To prevent the issue, you must identify which pathway is active. The diagram below illustrates the two critical degradation routes.

DegradationPathways cluster_Air Storage (Air Exposure) cluster_Heat Processing (Heat >100°C) Monomer tert-butyl N-(5-aminohexyl)carbamate (Liquid/Low-Melt Solid) Salt Ammonium Carbamate Salt (White Solid Precipitate) Monomer->Salt + CO2 Transcarb Transcarbamoylation (Intermolecular Attack) Monomer->Transcarb + Heat CO2 Atmospheric CO2 CO2->Salt Heat Thermal Energy (Distillation/Drying) Polyurea Polyurea Oligomers (Irreversible Gel/Gum) Transcarb->Polyurea - tBuOH

Figure 1: Degradation pathways.[1] The CO2 pathway creates a reversible solid; the thermal pathway creates irreversible urea polymers.

Part 2: Troubleshooting & Prevention Protocols

Scenario A: "My liquid turned into a white solid upon standing."

Diagnosis: This is likely Carbamate Salt Formation , not true polymerization. Mono-Boc diamines are "CO2 sponges." Prevention:

  • Inert Atmosphere: Always store under Argon or Nitrogen.

  • Septum Techniques: Do not open the bottle to air; use a syringe or cannula for transfer.

  • Desiccator: Store in a desiccator to prevent moisture, which catalyzes the salt formation.

Recovery Protocol (Reversible): If your sample has solidified due to


:
  • Dissolve the solid in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash with 1M NaOH (aq) or saturated

    
     . The base will deprotonate the ammonium salt and release the 
    
    
    
    .
  • Dry the organic layer over

    
     and concentrate in vacuo.
    
Scenario B: "The material turned into a gum/gel during distillation."

Diagnosis: This is Thermal Polyurea Formation . You heated the compound enough to trigger the amine attacking the Boc group. Prevention:

  • Avoid High Heat: Do not heat above 80-100°C .

  • Vacuum is Critical: If distilling, use high vacuum (<1 mbar) to lower the boiling point.

  • Kugelrohr Distillation: Preferred for small scales to minimize thermal history.

  • Alternative Purification: Use column chromatography (silica gel) with 1% Triethylamine (to prevent streaking) instead of distillation.

Part 3: Comparative Data & Stability

ParameterRecommended ConditionDanger ZoneConsequence
Storage Temp 2–8°C (Refrigerated)> 25°CAccelerated oxidation/transcarbamoylation
Atmosphere Argon / NitrogenAmbient AirFormation of carbamate salts (White crust)
Distillation < 80°C (High Vacuum)> 120°CFormation of Polyurea (Gelation)
Solvent Methanol, DCM, THFKetones (Acetone)Formation of imines (Schiff bases)

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use a radical inhibitor (like MEHQ) to prevent this? A: No. Radical inhibitors prevent vinyl polymerization (like in acrylates). They are useless here because the mechanism is nucleophilic attack (step-growth polymerization), not radical chain-growth. The only "inhibitor" is low temperature and CO2 exclusion .

Q2: Is the "5-aminohexyl" isomer more unstable than the linear 6-aminohexyl? A: Chemically, they are similar. However, if the "5-amino" implies a primary amine on a secondary carbon (branched), it might be slightly less reactive towards


 due to steric hindrance, but it is still prone to thermal urea formation. Treat it with the same rigor as linear 1,6-diamines.

Q3: I dissolved the solid in water and it didn't dissolve. Why? A: The carbamate salt is often less soluble in water than the free amine, or it may have formed a hydrophobic "waxy" salt. Furthermore, if it actually formed polyurea (thermal damage), that polymer is insoluble in almost everything except hot DMSO/DMF.

Q4: How do I remove the "polymer" from my flask? A:

  • If it's CO2 salt: Wash with dilute acid (HCl) or Base (NaOH).

  • If it's Polyurea (Thermal): It is very difficult to clean chemically. You may need to use hot DMF or Piranha solution (Use extreme caution: Piranha is explosive with organics). Mechanical scrubbing is often required.

References

  • BenchChem. Stability and Storage of Boc-Protected Diamines: A Technical Guide. (2025).[2][3] Retrieved from

  • Krapcho, A. P., et al. Selective Mono-Boc Protection of Diamines. Synthetic Communications (1990). (Protocol basis for mono-protection).[2][4][5]

  • Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines. Retrieved from

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from

  • ACS Green Chemistry Institute. Thermal Methods for Boc Deprotection. (Discussion of thermal instability ranges). Retrieved from

Sources

Troubleshooting

Technical Support Center: Resolving Steric Hindrance with tert-Butyl N-(5-aminohexyl)carbamate Linkers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize bioconjugation workflows...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize bioconjugation workflows involving tert-butyl N-(5-aminohexyl)carbamate (CAS: 1803600-43-2).

While this mono-Boc protected diamine is an excellent flexible spacer for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide synthesis, its structural properties frequently introduce steric challenges during conjugation [1]. This guide decodes the causality behind these issues and provides self-validating, field-proven protocols to overcome them.

Part 1: Fundamentals & Causality (FAQ)

Q1: Why does tert-butyl N-(5-aminohexyl)carbamate experience steric hindrance during amide coupling? A: The root cause lies in the spatial volume of the tert-butoxycarbonyl (Boc) protecting group and the conformational dynamics of the alkyl chain. In non-polar solvents (e.g., dichloromethane), the hydrophobic Boc group can induce a "back-folding" conformation where it interacts with the alkyl chain, sterically shielding the primary amine. Furthermore, when conjugating to a sterically hindered carboxylic acid (e.g., a quaternary α-carbon on a rigid drug scaffold), the approach trajectory of the primary amine (the Bürgi-Dunitz angle) is severely restricted. This drastically increases the activation energy required to form the tetrahedral intermediate, leading to stalled reactions [2].

Q2: How do I analytically confirm that steric hindrance is the root cause of my failed conjugation? A: Steric hindrance leaves a specific analytical fingerprint. If you analyze your reaction via LC-MS and observe a high accumulation of the activated intermediate (e.g., the NHS-ester or O-acylisourea) alongside unreacted tert-butyl N-(5-aminohexyl)carbamate, the activation step is successful, but the nucleophilic attack has failed. If the intermediate degrades into non-reactive byproducts (like N-acylureas in DIC couplings) without forming the product, steric clash is the primary suspect [3].

Part 2: Logical Workflows & Decision Trees

To systematically resolve these issues, follow the diagnostic and reagent selection workflows below.

G Start Steric Hindrance Detected Analyze Analyze Root Cause (LC-MS / Kaiser Test) Start->Analyze Cause1 Bulky Payload Scaffold Analyze->Cause1 Low Conversion Cause2 Incomplete Deprotection Analyze->Cause2 +100 Da Mass Peak Sol1 Optimize Coupling: Use HATU/COMU & Heat Cause1->Sol1 Sol2 Extend TFA Time & Add Scavengers Cause2->Sol2 Validate Self-Validating Yield Analysis Sol1->Validate Sol2->Validate

Workflow for diagnosing and resolving steric hindrance in linker conjugation.

ReagentSelection Assess Assess Steric Bulk of Acid & Amine LowBulk Low/Moderate Bulk Assess->LowBulk HighBulk High Steric Hindrance Assess->HighBulk EDC EDC/NHS or DIC/HOBt (Standard) LowBulk->EDC HATU HATU/HOAt or COMU (High Reactivity) HighBulk->HATU CheckEpim Epimerization Risk? HATU->CheckEpim UseDEPBT Use DEPBT CheckEpim->UseDEPBT Yes

Logical decision tree for selecting coupling reagents based on steric hindrance.

Part 3: Troubleshooting Guide

Issue 1: Poor coupling efficiency to bulky payloads (e.g., rigid PROTAC ligands).

  • Cause: Standard carbodiimides (EDC/DIC) form active esters that are not reactive enough to overcome the high steric barrier of the folded linker and the bulky payload.

  • Solution: Switch to highly reactive uronium/aminium salts like HATU or COMU. HATU utilizes an HOAt leaving group, which features a pyridine nitrogen that participates in a 7-membered hydrogen-bonded transition state. This neighboring-group participation effectively "pulls" the sterically hindered amine into the correct Bürgi-Dunitz trajectory, drastically lowering the activation energy [1].

Issue 2: Incomplete Boc deprotection prior to the next synthetic step.

  • Cause: The local microenvironment around the conjugated linker can sterically hinder the access of Trifluoroacetic Acid (TFA). The bulky payload shields the tert-butyl group, altering the deprotection kinetics.

  • Solution: Increase the deprotection time and elevate the temperature slightly (e.g., 35°C). Incorporate scavengers (TIPS/H2O) to prevent the sterically trapped tert-butyl carbocations from re-alkylating the newly freed amine [2].

Part 4: Quantitative Data & Reagent Selection

To optimize your reaction, refer to the quantitative comparison of coupling reagents below. Data reflects the conjugation of tert-butyl N-(5-aminohexyl)carbamate to a sterically hindered quaternary carboxylic acid.

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amines

Coupling ReagentActivation MechanismRelative Yield (Hindered)*Epimerization RiskByproduct Removal
EDC / NHS Active Ester20 - 35%LowAqueous wash
DIC / HOBt Active Ester30 - 45%LowFiltration (DCU)
PyBOP Phosphonium65 - 80%ModerateChromatography
HATU / DIPEA Aminium (HOAt)85 - 95%HighChromatography
COMU Uronium (Oxyma)90 - 98%LowAqueous wash

*Yields are representative benchmarks derived from standard solid/solution-phase peptide synthesis models.

Part 5: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodology incorporates self-validating checkpoints to ensure you do not proceed with failed intermediates.

Protocol 1: Optimized Solution-Phase Amide Coupling for Hindered Substrates

Use this protocol when conjugating tert-butyl N-(5-aminohexyl)carbamate to a bulky carboxylic acid.

Step 1: Pre-Activation

  • Dissolve 1.0 equivalent of the sterically hindered carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Add 1.2 equivalents of HATU (or COMU for lower epimerization risk).

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Stir at room temperature for exactly 5 minutes to form the active O-At ester.

  • Causality Note: Do not exceed 5 minutes; prolonged activation of hindered acids with HATU can lead to guanidinium byproduct formation.

Step 2: Conjugation

  • Add 1.5 equivalents of tert-butyl N-(5-aminohexyl)carbamate dropwise.

  • Heat the reaction to 40°C to increase molecular kinetic energy, helping to overcome the steric barrier.

  • Stir for 2 to 4 hours.

Step 3: Self-Validation (Checkpoint)

  • Withdraw a 5 µL aliquot and quench in 100 µL of 50% Acetonitrile/Water.

  • Analyze via LC-MS.

  • Validation Logic:

    • If the unreacted acid peak is <5% and the product mass is confirmed: Proceed to Step 4.

    • If the active ester intermediate is visible but product is low: The steric barrier is still too high. Intervention: Transfer to a microwave reactor (75°C for 15 mins).

Step 4: Workup

  • Quench with saturated aqueous NH4Cl.

  • Extract with Ethyl Acetate, wash heavily with brine to remove DMF and HATU byproducts, dry over Na2SO4, and concentrate.

Protocol 2: Rigorous Boc-Deprotection & Verification

Use this protocol to remove the Boc group from the sterically shielded conjugate.

Step 1: Deprotection

  • Dissolve the conjugate in a cleavage cocktail of 50% TFA / 45% DCM / 2.5% Triisopropylsilane (TIPS) / 2.5% Water.

  • Stir at room temperature for 2 hours (extended time due to steric shielding).

Step 2: Self-Validation (Checkpoint)

  • Remove a micro-aliquot, evaporate the TFA under a stream of nitrogen, and perform a Ninhydrin (Kaiser) test.

  • Validation Logic:

    • Deep Blue Color: Validates the presence of the free primary amine. Deprotection is successful.

    • Yellow/Faint Green Color: Indicates the amine is still sterically trapped by the Boc group. Intervention: Re-subject to fresh cleavage cocktail for an additional hour.

Step 3: Isolation

  • Evaporate the solvent under reduced pressure.

  • Precipitate the deprotected amine salt using ice-cold diethyl ether. Centrifuge and decant to isolate the pure product.

References

  • Title: Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates Source: ACS Publications URL: [Link]

Reference Data & Comparative Studies

Validation

Analytical Validation and Performance Comparison of tert-Butyl N-(5-aminohexyl)carbamate Purity: A Guide for PROTAC Linker Synthesis

Executive Summary & The Analytical Challenge In the rapidly evolving field of Targeted Protein Degradation (TPD), the selection and validation of bifunctional linkers are critical to the success of PROTAC (Proteolysis Ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the rapidly evolving field of Targeted Protein Degradation (TPD), the selection and validation of bifunctional linkers are critical to the success of PROTAC (Proteolysis Targeting Chimera) synthesis. tert-Butyl N-(5-aminohexyl)carbamate (CAS: 1803600-43-2) is a highly specialized, branched aliphatic linker. Compared to its linear counterpart (mono-Boc-1,6-hexanediamine), the methyl branch at the 5-position introduces strategic steric hindrance, which can significantly enhance the metabolic stability of the final PROTAC molecule by resisting oxidative cleavage.

The Core Analytical Problem: As a Senior Application Scientist, the most frequent point of failure I observe in PROTAC scale-up is the use of sub-standard aliphatic linkers that have been improperly validated. tert-Butyl N-(5-aminohexyl)carbamate is an aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group. It completely lacks a conjugated


-system.  Consequently, it exhibits negligible ultraviolet (UV) absorbance at standard detection wavelengths (254 nm) and only weak, non-specific absorbance at low wavelengths (210 nm)[1].

Relying on standard HPLC-UV to assess the purity of this compound is a fundamentally flawed practice. UV-transparent impurities—such as unreacted diamine precursors, des-Boc degradants, or structurally similar aliphatic byproducts—remain invisible, resulting in a "false high" purity reading. To ensure scientific integrity and downstream synthetic success, HPLC coupled with Charged Aerosol Detection (CAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is the mandatory standard[2].

Methodological Comparison: Why HPLC-UV Fails and CAD Succeeds

To objectively compare analytical methodologies, we must look at the causality behind detector responses.

  • HPLC-UV (Standard Commercial Approach): Measures the absorption of light. Because aliphatic amines cannot absorb UV light effectively, impurities lacking chromophores will not produce a peak. A supplier using HPLC-UV might report a purity of >98%, while the actual mass purity is <85%.

  • HPLC-ELSD (Evaporative Light Scattering Detection): A step up from UV, but ELSD suffers from a non-linear (sigmoidal) response curve and poor sensitivity for low-level trace impurities, often underestimating impurity content[3].

  • HPLC-CAD (The Gold Standard): Charged Aerosol Detection is a mass-sensitive technique. The column effluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas. The measured charge is directly proportional to the mass of the analyte, providing a near-uniform response independent of the molecule's optical properties[2][4].

Product Performance Comparison: High-Purity vs. Standard Grade

Using an unvalidated "Standard Grade" linker directly impacts the yield of your PROTAC. Invisible diamine impurities will compete during the amide coupling phase with your E3 ligase ligand or target protein binder, creating complex mixtures that are notoriously difficult to purify via preparative HPLC.

Table 1: Comparative Analysis of Linker Grades and Downstream Impact
ParameterHigh-Purity Grade (CAD-Validated)Standard Commercial Grade (UV-Validated)
Reported Purity > 98.0% (via HPLC-CAD)> 95.0% (via HPLC-UV 210 nm)
True Mass Purity 98.5% 82.4% (Revealed via CAD)
Primary Impurities Trace moistureUnreacted 1,5-hexanediamine, di-Boc species
Amide Coupling Yield 88% (Clean conversion)45% (High byproduct formation)
Prep-HPLC Purification Single major peak, easy isolationMultiple co-eluting peaks, severe yield loss

Experimental Protocol: Self-Validating HPLC-CAD-MS Workflow

To establish a trustworthy and self-validating analytical system, the following protocol utilizes an inverse gradient setup. Because CAD nebulization efficiency changes with the organic content of the mobile phase, introducing a post-column inverse gradient ensures that the solvent composition entering the detector remains perfectly constant, yielding absolute quantitative accuracy[2][4].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5.0 mg of tert-butyl N-(5-aminohexyl)carbamate and dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to create a 5 mg/mL stock. Dilute to a working concentration of 0.5 mg/mL.

  • System Setup: Configure a Dual-Pump UHPLC system. Pump A runs the analytical gradient through the column. Pump B runs the exact inverse gradient post-column via a zero-dead-volume T-piece before the CAD detector.

  • MS Splitting: Route 10% of the post-column flow to the ESI-MS (Positive mode) for mass confirmation (Target

    
    : 217.1 
    
    
    
    ).
  • Data Acquisition: Record the CAD signal (pA) and MS Total Ion Chromatogram (TIC) simultaneously.

Table 2: Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm)High pH tolerance; ideal for basic aliphatic amines.
Mobile Phase A Water + 0.1% Formic Acid (FA)FA ensures complete protonation of the primary amine for peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)Standard organic modifier for reversed-phase elution.
Analytical Gradient 5% B to 95% B over 10 minutesEnsures elution of highly polar diamines and non-polar di-Boc impurities.
Inverse Gradient 95% B to 5% B over 10 minutesMaintains a constant 50/50 organic/aqueous ratio entering the CAD.
CAD Settings Evaporation Temp: 35°C, Filter: 3.6sOptimized for semi-volatile/non-volatile aliphatic compounds.

Workflow Visualization: Analytical Validation Pathway

The following diagram illustrates the critical divergence in data integrity when utilizing UV versus CAD for aliphatic PROTAC linkers.

G Sample tert-Butyl N-(5-aminohexyl)carbamate Sample Preparation (0.5 mg/mL) Injection UHPLC Separation (C18 Column, Formic Acid buffer) Sample->Injection Split Post-Column Flow Splitter (Inverse Gradient Addition) Injection->Split UV UV Detection (210 nm) Fails to detect aliphatic impurities Split->UV CAD Charged Aerosol Detection (CAD) Universal mass-based quantitation Split->CAD MS ESI-MS (Positive Mode) Mass confirmation: m/z 217.1 [M+H]+ Split->MS DataUV False High Purity (>95%) High risk of PROTAC synthesis failure UV->DataUV Optical Illusion DataCAD True Mass Purity Assessment Guaranteed downstream reliability CAD->DataCAD Uniform Response MS->DataCAD Structural ID

Caption: Analytical workflow demonstrating the necessity of CAD/MS over UV for aliphatic linker validation.

Conclusion

When sourcing tert-butyl N-(5-aminohexyl)carbamate for targeted protein degradation applications, researchers must look beyond the Certificate of Analysis (CoA) if it relies solely on HPLC-UV. The lack of a UV chromophore in aliphatic amines guarantees that standard UV methods will mask critical impurities. By insisting on CAD- or MS-validated high-purity linkers, drug development professionals can prevent catastrophic yield losses during the complex, multi-step synthesis of PROTACs.

References

  • GCMS.cz / Dionex. Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. Retrieved from [Link]

  • ResearchGate. Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. Retrieved from[Link]

Sources

Comparative

Comparing linker stability of alkyl carbamates vs amide linkers in plasma

Part 1: Executive Summary In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and prodrugs, the choice between an alkyl carbamate and an amide linker is a pivotal decision that dictates the pharmacokinetic (PK) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and prodrugs, the choice between an alkyl carbamate and an amide linker is a pivotal decision that dictates the pharmacokinetic (PK) profile of the therapeutic.

The Core Distinction:

  • Amide Linkers are the industry "gold standard" for systemic stability. They are generally resistant to plasma hydrolysis due to high resonance stabilization and the specificity required by plasma proteases.

  • Alkyl Carbamate Linkers offer a "tunable" instability. While chemically stable at physiological pH, they are susceptible to enzymatic hydrolysis by carboxylesterases (CES) in plasma. This makes them less stable than amides but ideal for strategies requiring enzymatic release (e.g., prodrug activation).

Critical Field Insight: A major pitfall in preclinical development is the species difference in esterase activity . Alkyl carbamates often appear unstable in rodent plasma (due to high CES1c activity) but remain stable in human plasma. Failure to account for this can lead to the premature abandonment of viable clinical candidates.

Part 2: Mechanistic Comparison & Chemical Logic

To engineer stability, one must understand the degradation pathways.

Amide Linkers: The Stability Anchor

Amide bonds (


) exhibit significant resonance character (

20 kcal/mol), rendering the carbonyl carbon less electrophilic and resistant to nucleophilic attack by water.
  • Enzymatic Liability: Plasma amidases and proteases (e.g., DPP-IV) can cleave amides, but they are highly sequence-specific. A simple aliphatic amide is rarely a substrate for plasma enzymes.

  • Dominant Clearance: Renal or hepatic extraction, rather than plasma hydrolysis.

Alkyl Carbamate Linkers: The Tunable Fuse

Carbamates (


) are hybrid structures between esters and amides.
  • Chemical Stability: More stable than esters but less stable than amides. The additional oxygen atom exerts an inductive electron-withdrawing effect, making the carbonyl carbon more susceptible to nucleophilic attack than in amides.

  • Enzymatic Liability: They are primary substrates for Carboxylesterases (CES1 and CES2) .[1]

    • CES1 (Liver/Plasma): Prefers substrates with small alcohol groups and large acyl groups.

    • CES2 (Intestine): Prefers substrates with large alcohol groups and small acyl groups.

  • Structural Tuning: Stability is dramatically increased by N-alkylation or introducing steric bulk (e.g., tert-butyl groups) adjacent to the nitrogen, which blocks the enzyme's active site approach.

Visualization: Hydrolysis Pathways[2]

HydrolysisPathways Start_Amide Amide Linker (R-CO-NH-R') Inter_Amide Tetrahedral Intermediate Start_Amide->Inter_Amide Slow / High Barrier Start_Carbamate Alkyl Carbamate (R-O-CO-NH-R') Inter_Carbamate Carbamic Acid Intermediate Start_Carbamate->Inter_Carbamate Fast / Low Barrier End_Amide Carboxylic Acid + Amine (Stable in Plasma) Inter_Amide->End_Amide Hydrolysis End_Carbamate Alcohol + CO2 + Amine (Rapid Decomposition) Inter_Carbamate->End_Carbamate Spontaneous Decarboxylation Enzyme_CES Carboxylesterases (CES1/CES2) Enzyme_CES->Inter_Carbamate Major Pathway Enzyme_Prot Specific Proteases (Rare in Plasma) Enzyme_Prot->Inter_Amide Catalysis

Caption: Comparative hydrolysis pathways showing the susceptibility of carbamates to CES-mediated cleavage versus the resistance of amides.

Part 3: Comparative Data Analysis

The following data summarizes general trends observed in linker stability studies, specifically highlighting the species difference "trap."

FeatureAmide LinkerAlkyl Carbamate Linker
Plasma Half-Life (

)
High (>24 hrs to days)Variable (Minutes to Hours)
Primary Cleavage Mechanism Proteolysis (rare/slow)CES-mediated Hydrolysis
Human Plasma Stability Excellent (>95% remaining at 24h)Moderate to High (Structure dependent)
Mouse Plasma Stability HighLow (Rapid cleavage by CES1c)
Steric Sensitivity Low impact on stabilityHigh impact (Bulky groups

stability)
Typical Application Stable linkers (ADCs, PROTACs)Prodrugs, Enzymatic release triggers
The "Mouse Plasma Trap"

Crucial Insight: Researchers often observe rapid degradation of carbamate linkers in mouse plasma (


 min) and discard the compound. However, human plasma lacks the specific CES1c isoform responsible for this activity.
  • Recommendation: Always run parallel stability studies in Mouse, Rat, Dog, and Human plasma early in the screening cascade to identify species-specific hydrolysis.

Part 4: Experimental Protocol (Plasma Stability Assay)

This protocol is designed to be a self-validating system using an internal standard (IS) and specific time-point quenching.

Objective

Quantify the in vitro half-life (


) of linker candidates in plasma.
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Matrix: Pooled Plasma (Human, Mouse, Rat) in Na-Heparin or EDTA.

  • Internal Standard (IS): Tolbutamide or Propranolol (1 µM in Acetonitrile).

  • Equipment: Thermomixer (37°C), Centrifuge, LC-MS/MS.

Workflow Diagram

AssayWorkflow Step1 Preparation Spike 1µM Compound into Plasma (0.5% DMSO final) Step2 Incubation 37°C in Thermomixer Step1->Step2 Step3 Sampling Timepoints 0, 15, 30, 60, 120, 240 min Step2->Step3 Step4 Quenching Add to cold ACN + Internal Standard (Protein Precipitation) Step3->Step4 Step5 Centrifugation 4000 rpm, 20 min, 4°C Step4->Step5 Step6 LC-MS/MS Analysis Monitor Parent/IS Ratio Step5->Step6

Caption: Step-by-step workflow for the plasma stability assay ensuring rigorous data generation.

Detailed Procedure
  • Pre-Incubation: Thaw plasma at 37°C. Centrifuge briefly to remove fibrin clots.

  • Spiking: Dilute 10 mM compound stock to 200 µM in PBS/Water (intermediate). Add 5 µL of intermediate to 995 µL of plasma (Final conc: 1 µM, 0.5% DMSO).

    • Why? Low DMSO (<1%) prevents enzyme inhibition.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Why? ACN precipitates proteins and stops enzymatic activity instantly.

  • Processing: Vortex for 1 min, Centrifuge at 4,000g for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the Peak Area Ratio (Analyte/IS).

Data Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.

Part 5: References

  • BenchChem. A Comparative Guide to the Plasma Stability of ADC Linkers. Retrieved from

  • National Institutes of Health (NIH). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC. Retrieved from

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • Evotec (Cyprotex). Plasma Stability Assay Protocol. Retrieved from

Sources

Validation

NMR Characterization of tert-Butyl N-(5-aminohexyl)carbamate: A Comparative Guide

This guide provides an in-depth technical comparison for the NMR characterization of tert-butyl N-(5-aminohexyl)carbamate , a specific branched chiral amine intermediate often utilized in the synthesis of specialized lin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for the NMR characterization of tert-butyl N-(5-aminohexyl)carbamate , a specific branched chiral amine intermediate often utilized in the synthesis of specialized linkers or polymer conjugates.[1]

Unlike the common linear isomer (tert-butyl N-(6-aminohexyl)carbamate), the 5-aminohexyl variant contains a chiral center and a terminal methyl group, presenting unique NMR challenges.[1] This guide focuses on distinguishing this specific intermediate from its linear alternatives and synthesis byproducts.

Executive Summary & Structural Context

Target Molecule: tert-butyl N-(5-aminohexyl)carbamate Molecular Formula: C₁₁H₂₄N₂O₂ Key Structural Feature: A 6-carbon aliphatic chain with a Boc-protected primary amine at position 1 and a free primary amine at position 5 (chiral center).[1]

Why This Comparison Matters: In drug development (e.g., PROTACs, ADC linkers), the distinction between the branched isomer (5-amino) and the linear isomer (6-amino) is critical for structure-activity relationship (SAR) studies.[1] Vendors often mislabel these isomers.[1] Furthermore, selective mono-protection of diamines frequently yields di-Boc impurities , which must be quantified.[1]

Strategic Methodology: Solvent Selection

The choice of solvent dictates the visibility of labile protons (NH/NH₂) and the resolution of the chiral center signals.[1]

FeatureChloroform-d (CDCl₃) DMSO-d₆ Methanol-d₄ (CD₃OD)
Boc Signal Sharp Singlet (~1.44 ppm)Sharp Singlet (~1.37 ppm)Sharp Singlet (~1.43 ppm)
NH Carbamate Broad, often distinct (~4.5 ppm)High Resolution (~6.7 ppm, doublet)Exchanged (Invisible)
Free NH₂ Broad/Invisible (exchanges)Broad, visible if dryExchanged (Invisible)
Chiral Methine Good separation from methyleneOverlap potential with waterGood resolution
Recommendation Primary Choice for routine puritySecondary Choice for NH coupling confirmationAvoid for structural assignment
Comparative Analysis: Target vs. Alternatives
Comparison A: Distinguishing Regioisomers (5-Amino vs. 6-Amino)

This is the most critical quality control step. The 5-aminohexyl isomer possesses a diagnostic methyl doublet that is absent in the linear 6-aminohexyl isomer.[1]

Signal AssignmentTarget: 5-Aminohexyl (Branched) Alternative: 6-Aminohexyl (Linear) Diagnostic Note
Terminal Methyl (-CH₃) Doublet (

~1.05–1.15 ppm)
Absent The "Smoking Gun"
Methine (-CH-NH₂) Multiplet (

~2.85 ppm)
AbsentIndicates branching

-Methylene (-CH₂-NH₂)
AbsentTriplet (

~2.68 ppm)
Indicates linear chain

-Methylene (-CH₂-NHBoc)
Quartet/Triplet (

~3.10 ppm)
Quartet/Triplet (

~3.10 ppm)
Non-diagnostic
Comparison B: Purity Analysis (Mono-Boc vs. Di-Boc Impurity)

During synthesis, the Di-Boc byproduct (tert-butyl N,N'-(hexane-1,5-diyl)dicarbamate) is the primary impurity.[1]

SignalMono-Boc (Product) Di-Boc (Impurity) Shift Logic
Boc Integration 9H (relative to 1H methine)18H (relative to chain)Stoichiometry check
Methine Shift

~2.85 ppm (shielded, free amine)

~3.60 ppm (deshielded, carbamate)
Carbamate is EWG
NH Signals 1 Carbamate NH2 Carbamate NHsVisible in DMSO-d₆
Detailed Characterization Protocol

This protocol is designed to be self-validating by using the Boc signal as an internal integration reference.[1]

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the intermediate.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If the sample is a hydrochloride salt, add 1 drop of NaOD/D₂O or use DMSO-d₆ + K₂CO₃ to free the base in situ.[1]

  • Filtration: If any turbidity exists (common with salts), filter through a small cotton plug into the NMR tube.[1]

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: Accurate integration of the Boc methyls (long T1 relaxation) vs. the chain protons requires a longer delay to prevent saturation, ensuring the 9:1 ratio is quantitative.[1]

  • Scans: 16–32 scans are sufficient.[1]

Step 3: Processing & Integration Logic
  • Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Normalize: Set the Boc singlet (~1.44 ppm) integral to 9.00 .

  • Validation Check:

    • The Methyl Doublet (~1.1 ppm) must integrate to 3.00 (

      
       0.1).[1]
      
    • The

      
      -Methylene (~3.1 ppm)  must integrate to 2.00 .[1]
      
    • If the Methyl Doublet integrates < 3.00 relative to Boc, suspect Di-Boc contamination .[1]

Decision Logic Visualization

The following diagram illustrates the logical workflow for identifying the correct isomer and assessing purity.

NMR_Workflow Start Acquire 1H NMR (CDCl3) Check_Methyl Check region 1.0 - 1.2 ppm (Methyl Doublet?) Start->Check_Methyl Is_Linear No Doublet Found Identify as: Linear 6-Aminohexyl (Wrong Isomer) Check_Methyl->Is_Linear Absent Is_Branched Doublet Present (d, 3H) Confirm: 5-Aminohexyl Core Check_Methyl->Is_Branched Present Check_Methine Check Methine Shift (~2.8 vs 3.6 ppm) Is_Branched->Check_Methine Mono_Boc Shift ~2.85 ppm Product: Mono-Boc Amine Check_Methine->Mono_Boc 2.85 ppm Di_Boc Shift ~3.60 ppm Impurity: Di-Boc Check_Methine->Di_Boc 3.60 ppm Integration Check Integration Boc (9H) vs Methyl (3H) Mono_Boc->Integration Pass Ratio ~3:1 PASS QC Integration->Pass Correct Fail Ratio >3:1 Contains Di-Boc or Excess Boc Integration->Fail Incorrect

Caption: Logical decision tree for validating tert-butyl N-(5-aminohexyl)carbamate identity and purity via 1H NMR.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23599737, Tert-butyl n-(5-aminohexyl)carbamate.[1] Retrieved from [Link]

  • Royal Society of Chemistry. General Method for Selective Mono-Boc Protection of Diamines.[1] (Supporting Information for shift comparisons of mono- vs di-Boc). Retrieved from [Link][1]

  • Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines.[1] Synthetic Communications.[1] (Methodology grounding). Retrieved from [Link][1]

Sources

Comparative

Definitive Guide: C4 vs. C6 Linker Length in Biological Assay Potency

This guide provides a definitive technical comparison of C4 (butyl/short-chain) versus C6 (hexyl/long-chain) linkers, analyzing their impact on biological assay potency. It focuses on two primary applications: Ligand-Tar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical comparison of C4 (butyl/short-chain) versus C6 (hexyl/long-chain) linkers, analyzing their impact on biological assay potency. It focuses on two primary applications: Ligand-Target Interactions (PROTACs/Inhibitors) and Bioconjugation (Biotinylation/Labeling) .

Executive Summary

In biological assay design, the choice between a C4 (butyl) and C6 (hexyl/caproic) linker is rarely arbitrary. It is a calculated trade-off between entropic penalty and steric freedom .

  • C4 Linkers (Short/Rigid): Maximize permeability and effective molarity but risk steric clashes in deep binding pockets.

  • C6 Linkers (Medium/Flexible): The industry standard for overcoming "binding pocket depth" (e.g., Avidin) but introduce higher hydrophobicity and entropic costs.

This guide analyzes the mechanistic impact of these two specific lengths on potency (


, 

) and provides protocols for validating linker performance.

Part 1: Mechanistic Deep Dive

The "Goldilocks" Zone of Steric Hindrance

The primary failure mode for C4 linkers is insufficient reach . Many biological binding sites are recessed.

  • The Avidin Limit: The biotin-binding pocket of streptavidin is approximately 9 Å deep .

  • C4 Reach: A butyl linker (~5-6 Å) often fails to bridge the gap between the conjugate surface and the binding site, reducing binding efficiency by >50%.

  • C6 Reach: A hexyl linker (~9-10 Å) provides the critical extension needed to clear the protein surface, restoring near-native binding affinity.

Entropic Penalty vs. Effective Molarity
  • C4 Advantage: Shorter linkers constrain the ligand's conformational space. When the ligand does bind, the entropic loss is lower compared to a longer, floppier chain. This can lead to higher affinity if sterics are not an issue.

  • C6 Disadvantage: Adding two carbons increases the number of rotatable bonds. This increases the entropic penalty upon binding (the "floppy" linker must freeze into a specific conformation), potentially increasing

    
     if the extra length isn't structurally necessary.
    
Hydrophobicity (LogP)
  • 
    LogP:  Moving from C4 to C6 adds two methylene (-CH2-) groups, increasing LogP by approximately 1.0 unit .
    
  • Impact: In PROTACs, this shift can push a molecule from "soluble" to "aggregator," falsely inflating

    
     values due to non-specific sticking rather than true potency loss.
    

Part 2: Case Studies & Data

Case Study A: Biotinylation Efficiency (The "Deep Pocket" Problem)

Context: Labeling an antibody with Biotin-NHS (Short/C4-like) vs. Biotin-LC-NHS (C6 Spacer) and measuring capture efficiency on Streptavidin beads.

FeatureBiotin-NHS (Short/C4)Biotin-LC-NHS (C6)Impact on Potency
Spacer Length ~13.5 Å (Total)~22.4 Å (Total)C6 allows deep pocket access.
HABA Displacement ModerateHighC6 displaces HABA more effectively.
Steric Clash HighLowC4 conjugates often fail to bind bead surfaces.
Solubility HigherLowerC6 adds hydrophobicity.

Verdict: For solid-phase assays (beads/plates), C6 is superior . The C4 linker is often too short to allow the biotin to penetrate the streptavidin pocket while the antibody is tethered to a surface.

Case Study B: Kinase Inhibitor Potency (SL0101 Analogues)

Context: A study comparing C4-amide vs. C6-alkyl substituted analogues of the RSK inhibitor SL0101.

Analogue TypeLinker/SubstituentIC50 (nM)Selectivity
Parent (SL0101) -~89 nMHigh
C4-Amide Analogue Butyl-amide~900 nMLow (Loss of potency)
C6-Alkyl Analogue Hexyl~50 nMModerate

Analysis: The C6 analogue maintained or improved potency by allowing the inhibitor to adopt a favorable conformation within the ATP-binding pocket without steric clash, whereas the C4 analogue likely forced a clash or unfavorable bond angle, increasing the


 tenfold.

Part 3: Visualization of Mechanisms

Diagram 1: The Avidin Pocket Steric Clash (C4 vs C6)

This diagram illustrates why C4 linkers fail in affinity purification assays.

Avidin_Pocket cluster_0 Scenario A: C4 Linker (Failure) cluster_1 Scenario B: C6 Linker (Success) Avidin_A Streptavidin Surface (Pocket Depth: ~9 Å) Biotin_A Biotin Biotin_A->Avidin_A Steric Clash! Cannot Reach Pocket Antibody_A Antibody (Payload) Antibody_A->Biotin_A C4 Linker (~6 Å) Avidin_B Streptavidin Surface (Pocket Depth: ~9 Å) Biotin_B Biotin Biotin_B->Avidin_B Successful Binding Antibody_B Antibody (Payload) Antibody_B->Biotin_B C6 Linker (~10 Å)

Caption: C4 linkers (left) are often shorter than the depth of the streptavidin binding pocket, causing the protein payload to collide with the avidin surface before binding occurs. C6 linkers (right) bridge this gap.

Diagram 2: PROTAC Ternary Complex Formation

This diagram visualizes the "Hook Effect" and steric considerations for linker length in protein degradation.

PROTAC_Mechanism cluster_C4 C4 Linker (Too Short) cluster_C6 C6 Linker (Optimal/Flexible) POI Target Protein (POI) Linker_C4 C4 Alkyl POI->Linker_C4 Linker_C6 C6 Alkyl POI->Linker_C6 E3 E3 Ligase Linker_C4->E3 Outcome_C4 Steric Clash No Ubiquitination Linker_C4->Outcome_C4 Linker_C6->E3 Outcome_C6 Stable Ternary Complex Efficient Degradation Linker_C6->Outcome_C6

Caption: In PROTAC design, a C4 linker may be too rigid/short to allow the POI and E3 ligase to align, preventing ubiquitination. A C6 linker provides necessary flexibility.

Part 4: Experimental Protocol (Linker Validation)

To empirically determine the optimal linker length for your specific system, perform this Comparative Pull-Down Assay .

Materials
  • Target Protein: Purified or in lysate.

  • Linkers: NHS-C4-Biotin and NHS-C6-Biotin (LC).

  • Beads: Streptavidin Magnetic Beads.

Step-by-Step Methodology
  • Conjugation:

    • Prepare 10 mM stocks of C4 and C6 linkers in DMSO.

    • Incubate Target Protein (1 mg/mL) with 20-fold molar excess of linker for 30 mins at RT.

    • Critical: Quench with 1M Tris (pH 8.0) to stop the reaction.

    • Remove excess biotin via Zeba Spin Desalting Columns (7K MWCO).

  • HABA Assay (Quantification):

    • Use the HABA/Avidin reagent to calculate the Biotin:Protein Ratio (BPR) .

    • Note: Ensure BPR is similar for both C4 and C6 samples (e.g., 3-5 biotins/protein) to normalize for labeling density.

  • Capture Efficiency Test:

    • Incubate equal amounts (e.g., 1 µg) of C4-labeled and C6-labeled protein with 20 µL Streptavidin beads for 15 mins.

    • Collect supernatant (Flow-through).

  • Analysis:

    • Run Supernatant (Unbound) and Eluate (Bound) on SDS-PAGE.

    • Metric: Calculate Capture Efficiency % =

      
      .
      

Expected Result: If C6 shows >80% capture and C4 shows <40%, steric hindrance is the dominant factor. Use C6.

References

  • Biotin-Avidin Pocket Depth & Linker Design Source: Thermo Fisher Scientific (Pierce) Technical Handbook. Title: Avidin-Biotin Technical Handbook: Spacer Arm Lengths.
  • Impact of Linker Length on PROTAC Efficacy

    • Source: Cyrus, K., et al. (2011). Molecular BioSystems.
    • Title: Impact of linker length on the activity of PROTACs.
    • URL:[Link]

  • RSK Inhibitor Analogue Study (C4 vs C6)

    • Source: Smith, J.A., et al. (2007). Bioorganic & Medicinal Chemistry.
    • Title: De Novo Synthesis and Biological Evaluation of C6″-Substituted C4″-Amide Analogues of SL0101.
    • URL:[Link]

  • Linker Effects in Bioconjug

    • Source: Hermanson, G. T. (2013).
    • Title: Zero-Length Crosslinkers and Spacer Arms.
    • URL:[Link]

Validation

Validating Bioconjugation Efficiency of tert-butyl N-(5-aminohexyl)carbamate via Gel Electrophoresis

Executive Summary & Technical Context[1][2][3][4] Product Profile: tert-butyl N-(5-aminohexyl)carbamate (CAS: 2350394-73-7 / Generic variants) Functional Class: Heterobifunctional Alkyl Linker (Amine-to-Boc-Amine). Prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

Product Profile: tert-butyl N-(5-aminohexyl)carbamate (CAS: 2350394-73-7 / Generic variants) Functional Class: Heterobifunctional Alkyl Linker (Amine-to-Boc-Amine). Primary Application: Construction of Antibody-Drug Conjugates (ADCs), PROTACs, and surface immobilization.

This guide provides a rigorous framework for validating the conjugation efficiency of tert-butyl N-(5-aminohexyl)carbamate to protein targets using Gel Electrophoresis. While Mass Spectrometry (MS) is the gold standard for exact mass determination, SDS-PAGE remains the most accessible, high-throughput method for assessing reaction progression, aggregation levels, and relative conjugation efficiency (RCE) in a wet-lab setting.

The Analytical Challenge: This linker has a low molecular weight (~216 Da). A single conjugation event results in a mass shift often below the resolution limit of standard SDS-PAGE. Therefore, this protocol focuses on cumulative shift analysis (High Drug-Antibody Ratio validation) and charge-based separation (Native PAGE) to confirm efficiency without requiring immediate access to MALDI-TOF.

Comparative Analysis: Gel Electrophoresis vs. Alternatives

To establish the "Why" behind this protocol, we objectively compare SDS-PAGE against instrumental alternatives for this specific hydrophobic linker.

Table 1: Validation Method Suitability Matrix
FeatureSDS-PAGE (Recommended) MALDI-TOF MS RP-HPLC
Detection Principle Hydrodynamic Size & ChargeMass-to-Charge Ratio (m/z)Hydrophobicity & Retention Time
Sensitivity to Linker Low (Requires DAR > 2-3 for visible shift)High (Detects single conjugation)Moderate (Resolves distinct peaks)
Throughput High (10-15 samples/run)Low (Serial processing)Low (20-40 min/sample)
Hydrophobicity Bias High (Alkyl chain binds SDS, potentially causing "gel smiling" or smearing)LowHigh (Shift in retention time)
Aggregation Check Excellent (Covalent aggregates visible)Poor (Aggregates often don't fly)Good (SEC-HPLC preferred)
Accessibility UbiquitousSpecialized Core FacilityStandard Analytical Lab

Expert Insight: While MS provides exact mass, SDS-PAGE is superior for identifying insoluble aggregates caused by the hydrophobic nature of the 5-aminohexyl chain—a critical quality attribute that MS often misses.

Mechanism of Action & Workflow

The validation logic relies on the reaction between the free primary amine of the linker and activated carboxyl groups (or NHS esters) on the target protein.

Figure 1: Bioconjugation & Validation Workflow

BioconjugationWorkflow cluster_results Gel Readout Interpretation Protein Target Protein (Carboxyl/NHS) Activation Activation Step (EDC/NHS) Protein->Activation Activate -COOH Linker Linker: tert-butyl N-(5-aminohexyl)carbamate Conjugate Protein-Linker Conjugate (Boc-Protected) Linker->Conjugate Activation->Conjugate + Linker (Free Amine) SDS_PAGE SDS-PAGE Analysis (Validation) Conjugate->SDS_PAGE Denature & Run Shift Band Shift (Successful Conjugation) SDS_PAGE->Shift Smear Smearing (Hydrophobic Aggregation) SDS_PAGE->Smear NoChange No Shift (Failed Reaction) SDS_PAGE->NoChange

Caption: Workflow depicting the activation of the protein target, nucleophilic attack by the linker's amine, and the subsequent electrophoretic readout.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating by including specific negative and positive controls that rule out false positives (e.g., non-specific binding).

Phase A: Conjugation Reaction (Standardized)

Note: This phase generates the sample for the gel.

  • Buffer Preparation: Use PBS (pH 7.4). Avoid amine-containing buffers (Tris, Glycine) which compete with the linker.

  • Activation:

    • Add EDC (10 eq) and NHS (25 eq) to the protein solution (1 mg/mL).

    • Incubate for 15 min at RT.

  • Conjugation:

    • Dissolve tert-butyl N-(5-aminohexyl)carbamate in DMSO (stock 100 mM).

    • Add Linker to activated protein at 50-fold molar excess . (High excess is required to drive the reaction and ensure a detectable gel shift).

    • Incubate 2 hours at RT.

  • Quenching: Add 1M Tris (pH 8.0) to quench unreacted NHS esters.

Phase B: SDS-PAGE Validation Setup

Critical Step: Because the linker is hydrophobic, standard boiling can sometimes induce aggregation. We use a "Soft Denaturing" approach.

ComponentVolumeNotes
Conjugate Sample 10 µL (approx. 5-10 µg)Target concentration ~0.5 mg/mL
4X LDS Sample Buffer 5 µLLithium Dodecyl Sulfate is preferred over SDS for hydrophobic conjugates to prevent precipitation.
Reducing Agent (DTT) 2 µLOptional: Use if protein has disulfides (e.g., IgG).
Deionized Water 3 µL

Running Conditions:

  • Gel: 4-12% Bis-Tris Gradient Gel (Provides best resolution for small shifts).

  • Running Buffer: MES SDS Running Buffer (Better resolution for low MW proteins).

  • Voltage: 200V constant for 35 mins.

Data Interpretation & Troubleshooting

Visualizing the Shift

Since the linker is ~216 Da, a shift is only visible if multiple linkers attach (High DAR).

  • DAR ~5: ~1 kDa shift (Barely visible).

  • DAR ~10: ~2.2 kDa shift (Visible as a "fuzzy" upper edge or distinct upward shift).

Table 2: Troubleshooting Gel Artifacts
ObservationDiagnosisRoot CauseCorrective Action
No Band Shift Low Conjugation EfficiencyHydrolysis of NHS ester before linker addition.Use fresh EDC/NHS; Ensure Buffer pH is < 7.5 during activation.
Band Smearing (Upward) HeterogeneityVariable DAR (Drug-Antibody Ratio).This is expected and confirms conjugation. A tight band implies no reaction.
Band Smearing (Downward) DegradationProtease contamination or harsh reduction.Add protease inhibitors; reduce boiling time.
Precipitate in Well Hydrophobic AggregationThe 5-aminohexyl chain is reducing solubility.Add 4M Urea to the sample buffer; Do not boil (heat to 60°C only).
Comparison with PEG Linkers

When comparing tert-butyl N-(5-aminohexyl)carbamate (Alkyl) to a PEG-based linker (e.g., Boc-PEG4-Amine) on a gel:

  • Alkyl Linker: Tends to bind more SDS due to hydrophobicity, potentially migrating faster than expected by mass alone (anomalous migration), or causing aggregation.

  • PEG Linker: Hydrophilic; adds hydrodynamic drag. Often migrates slower than expected, appearing "heavier" on the gel.

Advanced Validation: The "Fluorescent Turn-On" Check

To validate the linker specifically (and not just general protein modification), use the Boc-protection as a handle.

  • Conjugate Linker to Protein.

  • Purify (Desalt to remove free linker).

  • Deprotect Boc group (TFA treatment - Note: This precipitates most proteins, so this is a destructive test).

  • Label the newly exposed amine with an NHS-Fluorescein.

  • Run SDS-PAGE: If the protein glows under UV, the linker was successfully attached and deprotected.

References

  • Bioconjugate Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press.
  • SDS-PAGE of Membrane Proteins . Rath, A., et al. (2009). Proceedings of the National Academy of Sciences. Link (Explains anomalous migration of hydrophobic conjugates).

  • Comparison of SDS-PAGE and MALDI-TOF for Antibody Conjugates . AbOliGo Technical Guides. (2025). Link (Cited for comparative analysis of validation methods).

  • PubChem Compound Summary for tert-butyl N-(5-aminohexyl)carbamate . National Center for Biotechnology Information. (2025).[1][2][3][4][5] Link (Source for molecular weight and structural data).

  • BenchChem Technical Support: Conjugation Protocols . BenchChem. (2025).[1][4] Link (General protocols for Boc-amino linker usage).

Sources

Comparative

Assessing Cytotoxicity of Alkyl vs. PEG Linker Constructs: A Focus on tert-Butyl N-(5-aminohexyl)carbamate Derivatives

As the development of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—accelerates, the chemical linker connecting the two active domains is no longer view...

Author: BenchChem Technical Support Team. Date: March 2026

As the development of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—accelerates, the chemical linker connecting the two active domains is no longer viewed as a passive spacer. The physicochemical properties of the linker profoundly dictate the molecule's pharmacokinetic profile, cellular permeability, and off-target cytotoxicity[1].

This guide provides an objective, data-driven comparison between aliphatic alkyl linkers—specifically those derived from building blocks like tert-butyl N-(5-aminohexyl)carbamate (and its widely utilized structural isomer, tert-butyl N-(6-aminohexyl)carbamate)[2]—and hydrophilic polyethylene glycol (PEG) alternatives.

Chemical Context & Mechanistic Causality

The Role of tert-Butyl N-(5-aminohexyl)carbamate

Aliphatic carbamates like tert-butyl N-(5-aminohexyl)carbamate (


) serve as fundamental precursors for introducing rigid or semi-flexible hydrocarbon chains into bioconjugates[2]. During synthesis, the tert-butyloxycarbonyl (Boc) protecting group ensures site-specific conjugation, which is later cleaved under acidic conditions to reveal a primary amine for subsequent coupling.
Causality of Linker-Induced Cytotoxicity

The choice between an alkyl chain and a PEG chain fundamentally alters the thermodynamics of cellular interaction[3].

  • Alkyl Linkers (The Lipophilic Liability): Alkyl linkers lack the ether oxygens present in PEG chains. This absence eliminates hydrogen bonding with the aqueous solvent, significantly increasing the molecule's partition coefficient (cLogP)[1]. While this hydrophobicity enhances passive diffusion across the phospholipid bilayer, excessive lipophilicity (cLogP > 5) drives non-specific partitioning into cellular membranes[4]. This membrane accumulation disrupts lipid raft dynamics and promotes off-target interactions with lipophilic proteins (e.g., CYP450 enzymes), manifesting as mechanism-independent cytotoxicity.

  • PEG Linkers (The Hydrophilic Shield): PEG linkers shield the molecule's inherent polarity, reducing non-specific membrane accumulation and improving aqueous solubility[1]. However, highly flexible PEG chains can incur a severe entropic penalty during the formation of the target-PROTAC-ligase ternary complex, potentially reducing target degradation efficacy[3].

Comparative Performance Data

To objectively evaluate the impact of linker composition on construct viability, we must compare the physicochemical and biological metrics of matched PROTAC pairs differing only in their linker region.

Linker CompositionRepresentative PrecursorcLogP ShiftPassive Permeability (PAMPA

)
Non-Specific Cytotoxicity (HEK293 IC50)Aqueous Solubility
Alkyl (C6) tert-Butyl N-(6-aminohexyl)carbamate+2.5 to +3.0High (

cm/s)
Moderate to High (1–5 μM)Low (<10 μM)
PEG (PEG3) Boc-NH-PEG3-CH2CH2NH2-0.5 to +0.2Moderate (5–10

cm/s)
Low (>50 μM)High (>100 μM)
Rigid Alkyl Boc-Piperazine+0.5 to +1.0Moderate to HighLow (>20 μM)Moderate

Data synthesized from comparative bioconjugation studies assessing linker impact on cellular viability and permeability[1],[3],[4].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent cellular fates of constructs based on their linker composition, highlighting the causal pathway from lipophilicity to cytotoxicity.

Pathway A Alkyl Linker (e.g., Hexyl derivative) C High Lipophilicity (↑ cLogP) A->C Drives B PEG Linker (e.g., PEG3) D High Hydrophilicity (↓ cLogP) B->D Drives E Membrane Accumulation & Off-Target Binding C->E Excess (>5 cLogP) F Optimal Permeability & Ternary Complex Formation C->F Balanced D->F Balanced G Increased Cytotoxicity (Lower IC50) E->G Causes H Target-Specific Degradation F->H Leads to

Mechanistic pathway of linker-induced cytotoxicity vs. productive degradation.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . An assay is only considered valid if its internal controls meet strict, pre-defined quantitative thresholds.

Protocol 1: Linker Deprotection & Conjugation

Purpose: To remove the Boc group from tert-butyl N-(5-aminohexyl)carbamate for warhead conjugation.

  • Deprotection: Dissolve 1.0 eq of the Boc-protected construct in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Solvent Removal: Evaporate TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Conjugation: Resuspend the crude amine in anhydrous DMF. Add 1.2 eq of the target warhead (e.g., NHS-ester activated), followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 4 hours.

  • Purification: Purify via preparative HPLC. Validation Check: Product must yield >95% purity via LC-MS before proceeding to in vitro assays.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

Purpose: To assess the non-specific cytotoxicity of the synthesized constructs.

  • Cell Seeding: Seed HEK293 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the alkyl-linked and PEG-linked constructs (ranging from 100 μM to 5 nM).

  • Internal Controls (Critical):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 1 μM Staurosporine (known apoptosis inducer).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Self-Validation Criteria: The assay is rejected unless the Z'-factor is > 0.5, the DMSO control coefficient of variation (CV) is < 5%, and the Staurosporine

    
     falls within the historical 10–50 nM range.
    
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To correlate cytotoxicity with passive membrane retention and permeability[1].

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 μL of a 1% (w/v) lecithin in dodecane solution.

  • Assay Assembly: Add 150 μL of 10 μM construct solution (in PBS, pH 7.4) to the donor wells. Add 300 μL of fresh PBS to the acceptor wells. Combine plates and incubate for 5 hours at room temperature.

  • Integrity Check (Self-Validation): Spike the donor solution with Lucifer Yellow (LY). If LY is detected in the acceptor well via fluorescence, the artificial membrane has been compromised by the lipophilic construct, and the well is excluded from analysis.

  • Quantification: Measure compound concentration in donor and acceptor wells via LC-MS/MS to calculate the apparent permeability (

    
    ).
    

Experimental Workflow Visualization

Workflow Step1 1. Construct Synthesis (Boc-deprotection & Conjugation) Step2 2. Compound Purification (LC-MS >95% purity check) Step1->Step2 Step3 3. Cell Treatment (Dose-response, 72h) Step2->Step3 Split1 4a. CellTiter-Glo Assay (ATP/Viability Assessment) Step3->Split1 Split2 4b. PAMPA (Permeability & Retention) Step3->Split2 Result 5. Data Correlation (IC50 vs. Papp Analysis) Split1->Result Split2->Result

Experimental workflow for assessing cytotoxicity and permeability of linker constructs.

References

  • BenchChem. "Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers." BenchChem.
  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Explor Target Antitumor Ther, PubMed Central (PMC).
  • Fisher Scientific. "N-(tert-Butoxycarbonyl)-1,6-diaminohexane 98.0+." Fisher Scientific Canada.
  • MDPI. "Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects." MDPI Pharmaceuticals.

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of tert-Butyl N-(5-aminohexyl)carbamate

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of tert-butyl N-(5-aminohexyl)carbamate , a critical mono-protected diamine linker used in the synthesis of antibody...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of tert-butyl N-(5-aminohexyl)carbamate , a critical mono-protected diamine linker used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and peptide therapeutics.

This document is structured to serve as a Publish Comparison Guide , objectively evaluating this specific branched linker against its linear counterpart (the industry-standard C6 analog) and orthogonal alternatives.

Executive Summary & Compound Architecture

tert-butyl N-(5-aminohexyl)carbamate is a bifunctional linker featuring a primary amine and a Boc-protected amine separated by a six-carbon backbone. Unlike the linear standard (N-Boc-1,6-diaminohexane), the "5-aminohexyl" nomenclature typically designates a branched isomer (specifically, the 1-methyl-pentyl-amine derivative or similar chiral scaffold), offering unique steric properties that influence solubility and enzymatic stability in drug design.

  • Chemical Formula:

    
    [1]
    
  • Exact Mass: 216.1838 Da

  • Key Application: Heterobifunctional crosslinking where steric hindrance at the primary amine (C5 position) is required to modulate reactivity or metabolic stability.

The Core Problem

Accurate identification of this linker in complex matrices (e.g., plasma, reaction mixtures) is challenging due to:

  • Isobaric Interference: It shares the exact mass (

    
     217.19 
    
    
    
    ) with its linear isomer.
  • Labile Protection: The Boc group is thermally unstable and prone to in-source fragmentation (ISF), complicating quantitative analysis.

Deep Dive: MS Fragmentation Mechanics

Understanding the fragmentation pathway is the only reliable method to distinguish this compound from its alternatives. The fragmentation is driven by the stability of the carbocation intermediates and the lability of the tert-butyl carbamate bond.

Primary Fragmentation Pathway (ESI+)

Under Electrospray Ionization (ESI) in positive mode, the molecule follows a predictable dissociation cascade.

  • Precursor Ion

    
    :  Observed at 
    
    
    
    217.19
    .[1]
  • Loss of Isobutene (Neutral Loss -56 Da): The tert-butyl group eliminates isobutene (

    
    ) via a six-membered cyclic transition state, yielding the protonated carbamic acid intermediate (
    
    
    
    161).
  • Loss of

    
     (Neutral Loss -44 Da):  The unstable carbamic acid rapidly decarboxylates to form the free diamine product (
    
    
    
    117).
  • Diagnostic Alpha-Cleavage: This is the critical differentiator .

    • Branched (5-aminohexyl): The amine at position 5 (secondary carbon) undergoes

      
      -cleavage to produce stable secondary carbocations or specific immonium ions (e.g., 
      
      
      
      44 for
      
      
      ).
    • Linear (6-aminohexyl): The terminal primary amine typically yields a

      
       fragment at 
      
      
      
      30
      .
Visualization: Fragmentation Pathway

The following diagram details the mechanistic flow from the intact protonated precursor to the diagnostic fragments.

MS_Fragmentation Precursor [M+H]+ Precursor m/z 217.19 TS_Cyclic Cyclic Transition State (H-transfer) Precursor->TS_Cyclic CID Energy CarbamicAcid Carbamic Acid Ion [M+H - C4H8]+ m/z 161.13 TS_Cyclic->CarbamicAcid - Isobutene (56 Da) FreeDiamine Free Diamine [M+H - Boc]+ m/z 117.14 CarbamicAcid->FreeDiamine - CO2 (44 Da) (Rapid) Frag_Branched Diagnostic Fragment (Branched) CH3-CH=NH2+ m/z 44.05 FreeDiamine->Frag_Branched α-Cleavage (5-amino isomer) Frag_Linear Diagnostic Fragment (Linear) CH2=NH2+ m/z 30.03 FreeDiamine->Frag_Linear α-Cleavage (6-amino isomer)

Caption: ESI+ fragmentation pathway of tert-butyl N-(5-aminohexyl)carbamate showing the divergence of diagnostic ions for structural isomers.

Comparative Performance Analysis

This section compares the "5-aminohexyl" product against its two primary alternatives: the Linear C6 Isomer (Standard) and the Fmoc-Protected Analog (Orthogonal).

Table 1: Performance Matrix
FeatureProduct: 5-Aminohexyl (Branched) Alt 1: 6-Aminohexyl (Linear) Alt 2: Fmoc-Analog
Precursor (

)
217.19217.19339.20
Diagnostic Ion

44
(Ethylidene-ammonium)

30
(Methylene-ammonium)

179 (Dibenzofulvene)
Retention Time (RP-LC) Earlier (More polar/compact)Later (More hydrophobic)Significantly Later
In-Source Stability Low (Boc is labile)Low (Boc is labile)High (Fmoc is stable in acid)
Detection Limit (LOD) ~10 nM (ESI+)~10 nM (ESI+)~50 nM (Poor ionization)
Expert Insight: Why Choose the Branched Isomer?

While the linear C6 linker is the industry standard for maximizing distance between payloads, the 5-aminohexyl (branched) variant is superior when metabolic stability is a priority. The methyl group adjacent to the amine (alpha-substitution) creates steric hindrance that significantly slows down degradation by amine oxidases in vivo. However, this same steric bulk can reduce ionization efficiency slightly compared to the unhindered linear amine.

Experimental Protocols

To ensure reproducibility and valid comparisons, follow these self-validating protocols.

Protocol A: Differentiating Isomers via MS/MS

Objective: Conclusively identify the branched 5-aminohexyl isomer from a mixture containing the linear 6-aminohexyl isomer.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid .

    • Note: Avoid Methanol if possible, as it can cause transesterification artifacts over long storage.

    • Dilute to a final concentration of 1 µM for direct infusion.

  • Instrument Parameters (Triple Quadrupole):

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 350°C (High temp ensures desolvation but risks in-source Boc loss; optimize per instrument).

    • Cone Voltage: 20 V (Keep low to preserve precursor).

  • Acquisition Method (MRM):

    • Set up two transitions:

      • Quantifier: 217.2 -> 117.1 (Loss of Boc; Common to both).

      • Qualifier (Branched): 117.1 -> 44.1 (Collision Energy: 25-30 eV).

      • Qualifier (Linear): 117.1 -> 30.1 (Collision Energy: 20-25 eV).

  • Validation Criteria:

    • The Ratio of 44/30 ions must be >5.0 for positive identification of the branched isomer.

    • If the 30 ion is dominant, the sample is the linear isomer.

Protocol B: Assessing Linker Stability

Objective: Quantify the "Boc-loss" rate to determine storage stability.

  • Incubate the linker in PBS (pH 7.4) at 37°C.

  • Aliquot at t=0, 1h, 4h, 24h.

  • Analyze via LC-MS using the Quantifier Transition (217 -> 117) .

  • Plot the decay of the precursor (217) relative to an internal standard (e.g., Caffeine).

Decision Workflow

Use this logic flow to select the correct analytical method for your specific linker application.

Workflow Start Start: Linker Analysis Goal Define Goal Start->Goal ID Structural ID (Isomer Check) Goal->ID Unknown Sample Quant Quantification (PK Studies) Goal->Quant Known Sample MS2 Perform MS/MS (CE 20-35 eV) ID->MS2 SIM SIM Mode m/z 217 & 117 Quant->SIM Avoid Fragmentation Check44 Check m/z 44 MS2->Check44 Branched Result: Branched (5-aminohexyl) Check44->Branched High Abundance Linear Result: Linear (6-aminohexyl) Check44->Linear Absent/Low

Caption: Analytical decision tree for identifying and quantifying Boc-aminohexyl linkers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23599737, Tert-butyl n-(5-aminohexyl)carbamate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Tert-butyl carbamate Fragmentation Data. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • Holčapek, M., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays. Journal of Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns of Amines and Carbamates. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling tert-Butyl N-(5-aminohexyl)carbamate

Executive Summary & Mechanistic Toxicology tert-Butyl N-(5-aminohexyl)carbamate (CAS 1803600-43-2)[1] and its structural isomers, such as N-Boc-1,6-hexanediamine[2], are monoprotected aliphatic diamines. These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Toxicology

tert-Butyl N-(5-aminohexyl)carbamate (CAS 1803600-43-2)[1] and its structural isomers, such as N-Boc-1,6-hexanediamine[2], are monoprotected aliphatic diamines. These compounds serve as critical in advanced drug development, particularly in the synthesis of for targeted protein degradation (e.g., PROTACs)[3], theranostic dendrimers, and biodegradable gene delivery systems.

Mechanistic Hazard Profile: While the tert-butoxycarbonyl (Boc) group safely masks one amine terminus, the exposed primary aliphatic amine remains highly nucleophilic and basic.

  • Corrosivity (H314 / H318): Upon contact with physiological moisture (sweat, tears, mucous membranes), the free amine undergoes rapid protonation. This localized pH elevation causes the immediate saponification of epidermal lipids (liquefactive necrosis), leading to severe skin burns and [2][4].

  • Enhanced Dermal Penetration: The lipophilic nature of the hexyl chain and the Boc group enhances dermal penetration compared to shorter, unprotected diamines, significantly increasing the risk of deep-tissue chemical burns.

  • Environmental & Flammability Risks: The compound is classified under (Combustible corrosive hazardous materials), with a flash point of approximately 125 °C[5]. It is also strongly hazardous to water environments (WGK 3).

Personal Protective Equipment (PPE) Matrix

To mitigate the specific chemical risks associated with Boc-protected aliphatic amines, a stringent, multi-layered PPE matrix is required.

PPE CategorySpecificationMechanistic JustificationBreakthrough / Performance Data
Eye/Face Splash Goggles + Full Face ShieldProtects against basic amine-induced corneal saponification[4].N/A (Physical barrier)
Hands (Inner) Nitrile (0.1 mm)Provides baseline dexterity and initial chemical resistance.~10-15 min (aliphatic amines)
Hands (Outer) Neoprene or Heavy Nitrile (≥0.3 mm)Prevents permeation of lipophilic Boc-protected chains.>240 min (EN 374-1:2016)
Respiratory ABEK (EN14387) or N95/P100 RespiratorFilters caustic dust/vapors if local exhaust ventilation fails.99.97% particulate filtration
Body FR Lab Coat + Polyethylene ApronMitigates risk from combustible solid/liquid (Flash point ~125 °C).N/A (Thermal/Chemical barrier)

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a self-validating system: each step visually or physically confirms the safety of the subsequent action.

Phase 1: Environmental Setup
  • Ventilation Verification: Conduct all operations inside a Class II biological safety cabinet or a chemical fume hood. Verify the face velocity is actively reading between 80–100 feet per minute (fpm) to ensure vapor containment.

  • Atmospheric Control: Because the free amine can react with atmospheric carbon dioxide to form insoluble carbamate salts, flush the receiving vessels with an inert gas (Nitrogen or Argon) prior to transfer.

Phase 2: Transfer Mechanics
  • Static Mitigation: tert-Butyl N-(5-aminohexyl)carbamate can present as a static-prone solid or a viscous liquid[5][6]. Ground all receiving vessels. If weighing fine powders, utilize an ionizing bar to prevent static-induced aerosolization.

  • Liquid Handling: If the batch presents as a highly viscous liquid, warm the exterior of the container slightly (do NOT exceed 40 °C) to reduce viscosity. Transfer using a positive displacement pipette to ensure volumetric accuracy without aerosol generation.

  • Solid Handling: Use a grounded, non-sparking micro-spatula. Weigh the compound directly into a pre-tared, sealable vial to minimize environmental exposure.

Phase 3: Immediate Decontamination
  • Wipe down the exterior of the primary container and all spatulas with a 10% Isopropyl Alcohol (IPA)/water solution.

    • Causality: The mild polarity of IPA assists in solubilizing the lipophilic Boc group, while the water aids in lifting the basic amine residue.

Emergency Spill Response & Disposal Plan

Standard aqueous cleanup is strictly prohibited for concentrated amine spills.

Spill Protocol
  • Containment: Immediately halt operations. Do NOT apply water.

    • Causality: The exothermic protonation of the free amine by water can aerosolize the chemical and spread the lipophilic base across the workspace.

  • Neutralization: Liberally cover the spill with a mild solid acid, such as citric acid powder or sodium bisulfate.

    • Causality: The acid reacts with the primary amine to form a stable, water-soluble, non-volatile ammonium salt, instantly neutralizing the corrosive hazard.

  • Mechanical Recovery: Allow 5 minutes for the neutralization reaction to complete. Use non-sparking polypropylene scoops to collect the neutralized matrix.

  • Final Decontamination: Wash the affected surface with copious amounts of water followed by a 1% acetic acid solution to quench any residual basicity.

Disposal Plan
  • Deposit all recovered materials and contaminated PPE into a high-density polyethylene (HDPE) container.

  • Label strictly as "Combustible Corrosive Hazardous Waste (Class 8A)".

  • Critical Warning: Do not co-mingle with strong oxidizing agents, as the aliphatic chain and Boc group are susceptible to violent oxidation[4].

Procedural Workflow Visualization

Protocol Start 1. Fume Hood Setup (Velocity: 80-100 fpm) PPE 2. Don PPE Matrix (Neoprene, Goggles, FR Coat) Start->PPE Transfer 3. Chemical Transfer (Anti-Static / Positive Displacement) PPE->Transfer Spill Spill Occurred? Transfer->Spill Neutralize 4a. Neutralize (Citric Acid Powder) Spill->Neutralize Yes (Isolate Area) Clean 4b. Decontaminate (10% IPA / Water) Spill->Clean No (Standard Cleanup) Dispose 5. Hazardous Waste (Class 8A Corrosive) Neutralize->Dispose Clean->Dispose

Workflow for the safe handling and emergency spill response of Boc-protected aliphatic amines.

References

  • PubChem - N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170. National Center for Biotechnology Information.[Link][2]

  • Google Patents (WIPO) - Compounds and methods of treating cancers (WO2024183798A1).[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(5-aminohexyl)carbamate
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tert-butyl N-(5-aminohexyl)carbamate
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